(2S,4S)-H-L-Pro(4-N3)-OH
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRFZPZRQYPCER-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2S,4S)-H-L-Pro(4-N3)-OH: A Versatile Building Block for Chemical Biology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4S)-H-L-Pro(4-N3)-OH, also known as (2S,4S)-4-azidoproline, is a non-natural amino acid that has emerged as a valuable tool in peptide synthesis, chemical biology, and drug development. Its key feature is the presence of an azide (B81097) moiety at the 4-position of the proline ring, which allows for highly specific chemical modifications through bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in creating structurally diverse peptides and bioconjugates.
Core Chemical Properties
This compound is a proline derivative where an azide group replaces a hydrogen atom at the C4 position with cis stereochemistry relative to the carboxylic acid group. This modification introduces a versatile chemical handle without significantly increasing steric bulk.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its commonly used protected derivatives.
| Property | This compound | Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH | Boc-(2S,4S)-H-L-Pro(4-N3)-OH |
| Synonyms | (2S,4S)-4-azidoproline, cis-4-azido-L-proline | Fmoc-L-Pro(4-N3)-OH (2S,4S) | Boc-(2S,4S)-4-azidoproline |
| Molecular Formula | C₅H₈N₄O₂[1] | C₂₀H₁₈N₄O₄[2] | C₁₀H₁₆N₄O₄[3] |
| Molecular Weight | 156.14 g/mol [1] | 378.39 g/mol [2] | 256.25 g/mol [3] |
| Appearance | - | White to off-white crystalline powder[2] | - |
| Optical Rotation | - | [α]D²⁰ = -15 ± 1º (c=1 in DMF)[2] | - |
| Storage Conditions | - | 0 - 8 °C[2] | - |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of azido-containing compounds is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). This peak typically appears around 2100 cm⁻¹ . Studies on acetylated and methylated derivatives of 4-azidoproline have shown that the precise position of this band is sensitive to the local molecular environment and conformation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton chemical shifts and coupling constants are influenced by the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding amide bond.
-
¹³C NMR: The carbon spectrum will show distinct signals for the five carbons of the pyrrolidine ring and the carboxyl group. The C4 carbon, bonded to the azide group, will have a characteristic chemical shift.
-
-
Mass Spectrometry: The molecular weight can be readily confirmed by mass spectrometry, typically showing the [M+H]⁺ ion in positive ion mode.
Synthesis and Reactivity
Synthesis
A detailed, classical solution-phase synthesis of this compound is not extensively documented in readily accessible literature. However, its synthesis is often achieved via nucleophilic substitution on a suitably protected and activated hydroxyproline (B1673980) derivative. A common precursor is (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). The synthesis generally involves the following key steps:
-
Protection: The amino and carboxyl groups of the hydroxyproline starting material are protected (e.g., as Boc or Fmoc derivatives for the amine and a methyl or ethyl ester for the carboxyl group).
-
Activation of the Hydroxyl Group: The hydroxyl group at the C4 position is converted into a good leaving group, for example, by tosylation or mesylation.
-
Nucleophilic Substitution: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide) in an Sₙ2 reaction. This reaction proceeds with inversion of stereochemistry at the C4 center, converting the trans hydroxyproline derivative to the cis azidoproline derivative.
-
Deprotection: The protecting groups are removed to yield the final this compound.
An alternative and practical approach for incorporating (2S,4S)-4-azidoproline into peptides is the "proline editing" method on a solid support. This involves the synthesis of a peptide containing (2S,4R)-4-hydroxy-L-proline, followed by on-resin conversion of the hydroxyl group to an azide with inversion of stereochemistry.
Key Reactions: Click Chemistry
The azide group of this compound is a versatile functional handle for "click chemistry," a class of reactions that are high-yielding, stereospecific, and biocompatible. This allows for the precise and efficient conjugation of peptides containing this amino acid to other molecules.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO or BCN) without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[5][6]
The workflow for utilizing this compound in bioconjugation is depicted below.
Conformational Effects in Peptides
The substitution at the C4 position of the proline ring significantly influences the conformational preferences of the pyrrolidine ring and the preceding peptide bond.
-
Ring Pucker: The pyrrolidine ring of proline can adopt two main puckered conformations: Cγ-endo (up) and Cγ-exo (down). The electronegativity of the C4 substituent plays a crucial role in determining this preference.
-
Cis/Trans Isomerization: The X-Pro peptide bond can exist in either a cis or trans conformation. The energy barrier for isomerization is high, leading to slow interconversion and potentially multiple conformational states of a proline-containing peptide.
Studies have shown that the (2S,4S) configuration of 4-azidoproline destabilizes the polyproline II (PPII) helix, a common secondary structure in proline-rich sequences which is characterized by all-trans peptide bonds.[7] This is in contrast to the (2S,4R) isomer, which tends to stabilize the PPII helix. This conformational directing effect makes (2S,4S)-4-azidoproline a useful tool for probing and controlling peptide secondary structure.
The relationship between the stereochemistry at C4 and the resulting peptide conformation can be summarized as follows:
Applications in Research and Development
The unique properties of this compound make it a valuable reagent in various research and development areas:
-
Peptide Labeling and Imaging: Peptides containing this amino acid can be readily conjugated to fluorescent dyes, radiolabels, or contrast agents for use in bioimaging studies to track their localization and interactions.
-
Drug Delivery and Antibody-Drug Conjugates (ADCs): The azide group serves as a conjugation point for attaching cytotoxic drugs to targeting peptides or antibodies, enabling the development of targeted cancer therapies.
-
Protein-Protein Interaction Studies: It can be used to incorporate photo-crosslinkers into peptides to identify binding partners within a cellular context.
-
Material Science: Azide-containing peptides can be "clicked" onto surfaces or polymers to create functionalized biomaterials with tailored properties.
Experimental Protocols
General Protocol for Peptide Synthesis
Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The coupling of the protected amino acid is typically achieved using standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA in a solvent such as DMF or NMP. The azide group is stable to the repetitive cycles of Fmoc deprotection (piperidine in DMF) and coupling.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-containing peptide in a suitable solvent mixture (e.g., water/t-butanol or DMSO).
-
Add the alkyne-functionalized molecule (1.1-1.5 equivalents).
-
Add a freshly prepared solution of a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex).
-
Allow the reaction to proceed at room temperature for 1-12 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the resulting bioconjugate by preparative HPLC.
Note: Due to the absence of detailed, published experimental data on the direct modulation of signaling pathways by this compound, a signaling pathway diagram cannot be provided. The primary role of this compound is as a chemical tool for bioconjugation rather than as a bioactive signaling molecule.
Conclusion
This compound is a powerful and versatile building block for the chemical modification of peptides and proteins. Its azide functionality enables the use of highly efficient and specific click chemistry reactions, facilitating the construction of complex bioconjugates for a wide range of applications in drug development, diagnostics, and materials science. Furthermore, its inherent conformational preferences provide a means to influence and study peptide secondary structure. As the field of chemical biology continues to expand, the utility of such precisely engineered amino acids is expected to grow, enabling new avenues of research and therapeutic innovation.
References
- 1. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infrared probing of 4-azidoproline conformations modulated by azido configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of ( 2S, 4S)-4-phenylamino-5-oxoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Conformational Analysis of Azidoproline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles and methodologies for the conformational analysis of azidoproline (Azp) derivatives. Proline's unique cyclic structure imparts significant conformational rigidity to peptides, and the introduction of an azido (B1232118) substituent provides a powerful tool for both finely tuning these conformational preferences and enabling site-specific functionalization. Understanding the stereoelectronic effects of the azido group is critical for its application in peptide design, chemical biology, and drug discovery.
Introduction: The Dual Role of Azidoproline
Proline's pyrrolidine (B122466) ring restricts the backbone dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond.[1] Substituents on the proline ring can further modulate these properties through steric and stereoelectronic effects.[2] Azidoproline has emerged as a particularly valuable derivative. It not only acts as a potent conformation-directing element but also serves as a versatile chemical handle for bioorthogonal "click chemistry," allowing for the straightforward functionalization of peptides and proteins.[3][4][5] This dual functionality makes Azp a powerful tool for developing structured peptides, molecular scaffolds, and novel bioconjugates.[3][6]
The "Azido Gauche Effect": Dictating Ring Conformation
The conformational behavior of 4-azidoproline derivatives is largely governed by a stereoelectronic interaction known as the "azido gauche effect."[3][4][7] This effect, analogous to the well-known fluorine gauche effect, describes the tendency of the electronegative azido group to adopt a gauche orientation relative to the vicinal electron-withdrawing group (the carboxylate). This preference dictates the pucker of the pyrrolidine ring.
-
(4R)-Azidoproline (4R-Azp) : The azido gauche effect induces a preference for the Cγ-exo ring pucker.[4][7]
-
(4S)-Azidoproline (4S-Azp) : Conversely, this effect leads to a favored Cγ-endo conformation.[4][7]
This stereochemically-driven control over ring pucker is the primary determinant of the broader conformational properties of azidoproline-containing peptides.
Figure 1. Influence of azido stereochemistry on proline conformation.
Modulating Amide Bond Isomerization and Peptide Structure
The ring pucker directly influences the equilibrium between the s-trans and s-cis conformers of the preceding Xaa-Azp amide bond. In (4R)-Azp derivatives, the preferred Cγ-exo pucker facilitates a stabilizing n→π* interaction between the lone pair electrons of the preceding acetyl oxygen and the carbonyl group of the ester.[4][7] This interaction, which is not possible in the Cγ-endo pucker of (4S)-Azp, significantly stabilizes the s-trans conformer.[7]
As a result, (4R)-Azp derivatives exhibit a much higher trans:cis amide bond ratio compared to their (4S) counterparts.[7] This conformational biasing has profound implications for secondary structure. The high propensity for the trans amide bond in (4R)-Azp acts to stabilize the polyproline II (PPII) helix, a crucial secondary structure element in collagen and other proteins.[3][8][9][10] In contrast, (4S)-Azp tends to destabilize the PPII conformation.[3][8][9]
Quantitative Conformational Data
The following table summarizes the experimentally observed conformational preferences for N-acetylated, C-terminal methyl-esterified azidoproline derivatives.
| Derivative | Preferred Ring Pucker | trans:cis Ratio (D₂O) | trans:cis Ratio (CDCl₃) |
| Ac-(4R)Azp-OMe | Cγ-exo | 6.1 : 1 | 4.3 : 1 |
| Ac-(4S)Azp-OMe | Cγ-endo | 2.6 : 1 | Not specified |
| Data sourced from references[4][7][11]. |
Experimental and Computational Protocols
A combination of synthesis, spectroscopy, and computational modeling is required for a thorough conformational analysis of azidoproline derivatives.
Figure 2. General workflow for conformational analysis.
Synthesis of Azidoproline Derivatives
Protected azidoprolines are typically synthesized from the corresponding hydroxyproline (B1673980) precursors. A common and efficient method involves the use of diphenylphosphoryl azide (B81097) (DPPA) under Mitsunobu conditions, which proceeds with inversion of stereochemistry.[9][12]
Protocol: Synthesis of (2S,4R)-4-Azido-L-proline Methyl Ester from (2S,4S)-Hydroxy-L-proline Methyl Ester
-
Dissolution: Dissolve (2S,4S)-Hydroxy-L-proline methyl ester and triphenylphosphine (B44618) (PPh₃) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Mitsunobu Reagents: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution. The solution may turn from colorless to a yellowish hue.
-
Azide Source: Add diphenylphosphoryl azide (DPPA) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction, remove the solvent under reduced pressure, and purify the crude product using flash column chromatography on silica (B1680970) gel to yield the desired (2S,4R)-azidoproline methyl ester.[9]
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the conformational equilibria of azidoproline derivatives in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for determining the s-cis:s-trans conformer ratio.[5][7] The two conformers exist in slow exchange on the NMR timescale, giving rise to distinct sets of signals. Integration of well-resolved proton signals (e.g., N-acetyl methyl protons) allows for direct quantification of the population of each isomer.[5] 2D NMR experiments, such as NOESY, can provide through-space correlations that help confirm assignments and provide further structural restraints.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides valuable insights into the local environment and conformation. The antisymmetric stretch of the azido group (N₃) produces a strong, sharp absorption band around 2100 cm⁻¹, a region of the IR spectrum that is typically free from other peptide absorptions.[8][15] The precise frequency of this band is sensitive to the local electrostatic environment and can be used to probe conformational changes.[8][15] Furthermore, the amide I band (C=O stretch, ~1600-1700 cm⁻¹) is also conformationally sensitive and differs between the (4R) and (4S) diastereomers.[8]
| Spectroscopic Probe | Wavenumber (cm⁻¹) | Conformational Sensitivity |
| Azide (N₃) Stretch | ~2100 | Sensitive to local electrostatic environment and conformation.[8] |
| Amide I (C=O) Stretch | ~1630 - 1680 | Differs depending on azido configuration and C-terminal structure.[8] |
Circular Dichroism (CD) Spectroscopy: For azidoproline-containing oligomers and peptides, CD spectroscopy is used to assess the overall secondary structure. The PPII helix, which is stabilized by (4R)Azp, has a characteristic CD spectrum with a maximum around 226 nm and a strong minimum near 206 nm in aqueous solution.[5] This allows for the direct observation of how azidoproline incorporation influences the helical propensity of a peptide chain.[5][9]
Computational Analysis
Ab initio and molecular modeling methods complement experimental data by providing energetic and structural information at the atomic level.
Density Functional Theory (DFT) Calculations: DFT is used to calculate the relative energies of different conformers (e.g., Cγ-endo vs. Cγ-exo puckers, trans vs. cis amides).[16][17] These calculations can rationalize the experimentally observed preferences and quantify the energetic contributions of effects like the azido gauche effect and n→π* interactions.[7]
Molecular Dynamics (MD) Simulations: MD simulations are employed to explore the conformational landscape of azidoproline-containing peptides over time.[18] By simulating the peptide in an explicit solvent environment, MD can reveal the dynamic equilibrium between different conformations and the influence of the solvent on structural stability.[18]
Applications in Drug Discovery and Chemical Biology
The ability to control peptide conformation and introduce a bioorthogonal handle makes azidoproline a valuable building block in several advanced applications.
-
Conformational Scaffolding: By stabilizing or destabilizing PPII helices, Azp residues can be used to engineer peptides with defined secondary structures, which is crucial for mimicking protein binding epitopes or designing bioactive peptides.[3]
-
Drug Design: Proline analogues are key components in many approved drugs.[19] The conformational constraints imposed by Azp can be exploited to lock a small molecule or peptide into its bioactive conformation, improving potency and selectivity.
-
Bioconjugation via Click Chemistry: The azido group is the premier functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[20] This allows for the efficient and specific attachment of various moieties—such as fluorophores, drugs, or targeting ligands—to peptides and proteins containing azidoproline.[6][20]
Figure 3. Functionalization of azidoproline peptides via click chemistry.
Conclusion
Azidoproline derivatives are sophisticated tools for the modern peptide chemist and drug developer. The stereochemistry of the C4-azido substituent provides a predictable and powerful means of controlling the local conformation, including the pyrrolidine ring pucker and the trans:cis amide bond ratio. This conformational control, combined with the bioorthogonal reactivity of the azido group, enables the rational design of structurally defined and functionalized peptides for a wide range of applications in research and therapeutics. A multi-faceted approach combining organic synthesis, advanced spectroscopic techniques, and computational modeling is key to fully harnessing the potential of these unique amino acid derivatives.
References
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Infrared probing of 4-azidoproline conformations modulated by azido configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Ketoproline: An Electrophilic Proline Analog for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 17. chemrxiv.org [chemrxiv.org]
- 18. A Unique and Stable Polyproline I Helix Sorted out from Conformational Equilibrium by Solvent Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Stability of (2S,4S)-H-L-Pro(4-N3)-OH in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4S)-4-azidoproline, a proline analog, is a valuable building block in medicinal chemistry and chemical biology, primarily utilized for the introduction of a bioorthogonal azide (B81097) handle for "click" chemistry applications. Understanding the stability of this molecule in various solution-based environments is paramount for its effective use in drug development, from synthesis and formulation to in vitro and in vivo studies. This technical guide provides a comprehensive framework for assessing the stability of (2S,4S)-H-L-Pro(4-N3)-OH. In the absence of extensive published stability data for this specific molecule, this document outlines a systematic approach based on established principles of forced degradation studies. It details experimental protocols, potential degradation pathways, and appropriate analytical methodologies for a thorough stability assessment.
Introduction: The Importance of Stability Assessment
The chemical stability of a molecule is a critical attribute that influences its shelf-life, formulation, and biological activity. For a modified amino acid like (2S,4S)-4-azidoproline, the integrity of both the proline ring and the energetic azide functional group is crucial. Degradation can lead to loss of function, altered biological activity, and the formation of potentially toxic impurities.
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development. By subjecting a compound to conditions more severe than accelerated stability testing, it is possible to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[1] This information is vital for developing stability-indicating analytical methods, which are capable of separating and quantifying the intact molecule from its degradation products.
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways, primarily involving the azide functional group and the proline ring.
Reactivity of the Azide Functional Group
Organic azides are known for their unique reactivity, which can also be a source of instability. Key degradation pathways include:
-
Reduction: The azide group is readily reduced to a primary amine. This can occur in the presence of reducing agents, certain metals, or through catalytic hydrogenation. This is a critical transformation to monitor as it fundamentally alters the functionality of the molecule, removing the "click" handle.
-
Photodecomposition: Aryl and alkyl azides can be sensitive to light, particularly UV radiation.[2] Photolysis can lead to the formation of highly reactive nitrene intermediates, which can then undergo various reactions, including insertion, rearrangement, or dimerization.
-
Thermal Decomposition: Many organic azides are thermally labile and can decompose, often exothermically, to release nitrogen gas and form nitrene intermediates.
-
Acidic Instability: In the presence of strong acids, the azide group can be protonated to form hydrazoic acid (HN₃), which is highly toxic and explosive. While the amino acid's zwitterionic nature may offer some protection, stability across a pH range must be thoroughly investigated.
Proline Ring Stability
The proline ring itself is generally stable. However, under harsh oxidative conditions, the ring can be susceptible to cleavage. Proline residues in peptides and proteins have been shown to be targets for oxidative damage.[3][4]
Experimental Protocols for Stability Assessment (Forced Degradation Study)
A systematic forced degradation study is essential to probe the stability of this compound. The following protocols are designed to assess the impact of various stress factors.
General Workflow
The overall workflow for a forced degradation study is depicted below.
Caption: General workflow for a forced degradation study.
Materials and Reagents
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS)
-
Appropriate buffers for pH adjustment
-
HPLC columns (e.g., C18)
-
Analytical instrumentation (HPLC-UV/MS, NMR, FTIR)
Stress Conditions
A stock solution of this compound (e.g., 1 mg/mL) should be prepared. Aliquots of this solution are then subjected to the following stress conditions. Control samples (unstressed) should be stored at a controlled room temperature or refrigerated, protected from light.
3.3.1. Hydrolytic Degradation
-
Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Neutral Conditions: Mix the stock solution with an equal volume of HPLC-grade water. Incubate at an elevated temperature (e.g., 60°C).
3.3.2. Oxidative Degradation
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3-30% H₂O₂. Incubate at room temperature.
3.3.3. Photolytic Degradation
-
Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
3.3.4. Thermal Degradation
-
Incubate the stock solution at an elevated temperature (e.g., 60-80°C) in a temperature-controlled oven or water bath.
Sampling and Analysis
Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Acidic and basic samples should be neutralized before analysis. All samples should be analyzed promptly by a stability-indicating analytical method, typically HPLC.
Analytical Methodologies
A combination of analytical techniques is recommended for a comprehensive stability assessment.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC-UV/MS | Primary method for separation and quantification of the parent compound and degradation products. | Retention time, peak area, mass-to-charge ratio of the parent and any new peaks. |
| NMR Spectroscopy | Structural elucidation of major degradation products. | Changes in chemical shifts and coupling constants, disappearance of parent signals and appearance of new signals. |
| FTIR Spectroscopy | Monitoring the integrity of the azide functional group. | Presence and intensity of the characteristic azide asymmetric stretching band (~2100 cm⁻¹). |
Data Presentation and Interpretation
Quantitative data from the forced degradation studies should be summarized in tables to facilitate comparison of the stability of this compound under different conditions.
Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products
| Stress Condition | Reagent/Parameter | Rationale | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT & 60°C | Assess stability to low pH. | Potential for changes in the proline ring or loss of the azide group. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT & 60°C | Assess stability to high pH. | Potential for racemization or other base-catalyzed reactions. |
| Oxidation | 3-30% H₂O₂, RT | Mimic oxidative stress. | (2S,4S)-4-aminoproline, ring-opened products. |
| Photolysis | ICH Q1B light exposure | Evaluate light sensitivity. | Nitrene-derived products, potential for complex mixture. |
| Thermal | 60-80°C | Determine thermal lability. | Decomposition products from loss of N₂. |
Visualization of Potential Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of this compound based on known chemical reactivity.
Caption: Potential chemical degradation pathways for (2S,4S)-4-azidoproline.
Conclusion
While this compound is a powerful tool in drug discovery and development, its inherent reactivity necessitates a thorough understanding of its stability profile. The experimental framework and potential degradation pathways outlined in this guide provide a robust starting point for researchers to systematically evaluate the stability of this important molecule. The data generated from such studies will be invaluable for ensuring the quality, efficacy, and safety of novel therapeutics incorporating this azidoproline analog.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically-Relevant Oxidative Degradation of Oligo(proline)-Crosslinked Polymeric Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Commercial Suppliers of (2S,4S)-4-Azidoproline Derivatives: A Technical Guide
For researchers, scientists, and drug development professionals, the availability of high-quality, specialized chemical reagents is paramount. (2S,4S)-H-L-Pro(4-N3)-OH and its derivatives are crucial building blocks in modern chemical biology and drug discovery, primarily utilized for the introduction of an azide (B81097) moiety for subsequent bioorthogonal "click" chemistry reactions. This guide provides an in-depth overview of commercial suppliers, experimental protocols for its use, and relevant biological pathways.
Commercial Availability
(2S,4S)-4-azidoproline is commercially available primarily in its N-protected forms (Fmoc or Boc) and as a hydrochloride salt of the free amine. The choice of derivative depends on the specific application, such as solid-phase peptide synthesis (SPPS) or solution-phase chemistry. Below is a summary of commercial suppliers for various forms of (2S,4S)-4-azidoproline.
| Product Name | Supplier | Catalog Number | Purity | Available Quantities |
| (4S)-Azido-L-Proline hydrochloride | Chem-Impex | 19782 | ≥ 99% (HPLC, TLC) | Inquire |
| BOC Sciences | N/A | ≥ 99% (HPLC, TLC) | Inquire | |
| Fmoc-(4S)-4-azido-L-proline | Chem-Impex | 19781 | ≥ 99% (HPLC) | 250mg, 1g, 5g, 10g |
| MedChemExpress | HY-108785 | 99.71% | 100mg, 250mg, 1g | |
| BroadPharm | BP-21657 | >95% | 250mg, 1g, 5g | |
| N-Boc-cis-4-azido-L-proline | Sigma-Aldrich | 763026 | ≥98.0% | 250mg, 1g |
| P212121 Store | CO-QA-0022 | >95.0% | 250mg, 1g | |
| BOC Sciences | 132622-65-2 | >98% | 100mg, 1g, 5g |
Experimental Protocols
The primary application of (2S,4S)-4-azidoproline is as a chemical reporter for bioorthogonal labeling. The azide group allows for covalent modification with a probe molecule containing a strained alkyne (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or a terminal alkyne in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).
Protocol 1: Metabolic Labeling of Collagen in Live Cells with (2S,4S)-4-Azidoproline
This protocol is adapted from methodologies used for imaging newly synthesized collagen in cell culture.
Materials:
-
(2S,4S)-4-azidoproline hydrochloride
-
Cell culture medium (proline-free recommended for higher incorporation)
-
Osteoblast cell line (e.g., MC3T3-E1) or other collagen-producing cells
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescently-labeled strained alkyne (e.g., DBCO-Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Culture collagen-producing cells to the desired confluency in standard medium.
-
Replace the standard medium with medium supplemented with (2S,4S)-4-azidoproline hydrochloride. A final concentration range of 1-4 mM is a good starting point, but should be optimized for the specific cell line and experimental goals. For enhanced incorporation, use proline-free medium.
-
Incubate the cells for 24-72 hours to allow for incorporation of the azido-proline into newly synthesized procollagen.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained.
-
-
Click Reaction (SPAAC):
-
Prepare a solution of the fluorescently-labeled strained alkyne (e.g., DBCO-Fluor 488) in PBS at a concentration of 10-50 µM.
-
Incubate the fixed cells with the strained alkyne solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unreacted probe.
-
-
Counterstaining and Imaging:
-
Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(2S,4S)-4-azidoproline
This protocol outlines the incorporation of an azidoproline residue into a peptide sequence using standard Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-(2S,4S)-4-azidoproline
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-(2S,4S)-4-azidoproline (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Visualizations
Collagen Biosynthesis and Labeling Workflow
The following diagram illustrates the workflow for metabolic labeling of collagen with (2S,4S)-4-azidoproline and subsequent fluorescent detection.
Caption: Workflow for bioorthogonal labeling of collagen in live cells.
Simplified Collagen Biosynthesis Pathway
This diagram shows a simplified representation of the collagen biosynthesis pathway, indicating the point of (2S,4S)-4-azidoproline incorporation.
Caption: Simplified collagen biosynthesis pathway highlighting azidoproline incorporation.
An In-depth Technical Guide to (2S,4S)-H-L-Pro(4-N3)-OH: Synthesis, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-H-L-Pro(4-N3)-OH, also known as (2S,4S)-4-azidoproline, is a non-canonical amino acid that has emerged as a powerful tool in chemical biology, drug discovery, and materials science. Its key feature is the presence of an azide (B81097) moiety at the C4 position of the proline ring. This functional group allows for highly specific and efficient covalent bond formation through bioorthogonal "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a comprehensive overview of its synthesis, key properties, and detailed protocols for its application in peptide synthesis and bioconjugation.
Core Properties and Identification
The fundamental properties of this compound are summarized below, providing essential information for its identification and use in a laboratory setting.
| Property | Value |
| CAS Number | 892128-58-4[1] |
| Molecular Formula | C5H8N4O2 |
| Molecular Weight | 156.14 g/mol |
| Appearance | Typically a white to off-white solid |
| Stereochemistry | (2S,4S) |
Synthesis of this compound
The synthesis of (2S,4S)-4-azidoproline is typically achieved from a readily available starting material, (2S,4R)-4-hydroxyproline. The synthesis involves a key stereochemical inversion at the C4 position. A representative synthetic scheme is outlined below, followed by a detailed experimental protocol.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Mesylation of Boc-(2S,4R)-4-hydroxyproline methyl ester
-
Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (B128534) (Et3N, 1.5 eq) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-(2S,4R)-4-mesyloxyproline methyl ester. This intermediate is often used in the next step without further purification.
Step 2: Azidation with Stereochemical Inversion
-
Dissolve the crude Boc-(2S,4R)-4-mesyloxyproline methyl ester from the previous step in dimethylformamide (DMF).
-
Add sodium azide (NaN3, 3.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer extensively with water to remove DMF and excess sodium azide, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Boc-(2S,4S)-4-azidoproline methyl ester.
Step 3: Deprotection to Yield this compound
-
Dissolve the purified Boc-(2S,4S)-4-azidoproline methyl ester in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours to saponify the methyl ester.
-
Monitor the reaction by TLC.
-
Once the saponification is complete, acidify the reaction mixture to pH 2-3 with 1 M HCl to remove the Boc protecting group.
-
Stir the mixture at room temperature for an additional 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
The resulting aqueous solution can be purified by ion-exchange chromatography or lyophilized to yield the final product, this compound, as a hydrochloride or zwitterionic solid.
| Step | Reactants | Reagents | Typical Yield |
| 1 | Boc-(2S,4R)-4-hydroxyproline methyl ester | MsCl, Et3N | >95% (crude) |
| 2 | Boc-(2S,4R)-4-mesyloxyproline methyl ester | NaN3 | 60-70% |
| 3 | Boc-(2S,4S)-4-azidoproline methyl ester | 1. LiOH, 2. HCl | 85-95% |
Characterization Data:
-
¹H NMR: Spectral data should be consistent with the structure, showing characteristic shifts for the proline ring protons.
-
¹³C NMR: Resonances should correspond to the five carbon atoms of the azidoproline structure.
-
FT-IR: A characteristic peak for the azide (N3) stretching vibration should be observed around 2100 cm⁻¹.
-
Mass Spectrometry (MS): The calculated mass should match the observed mass for the protonated molecule [M+H]⁺.
Applications in Peptide Synthesis and Bioconjugation
The primary application of this compound is its incorporation into peptides, which can then be functionalized using click chemistry. The Fmoc-protected version, Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH, is commonly used in solid-phase peptide synthesis (SPPS).
Experimental Workflow: Peptide Synthesis and Click Chemistry
Caption: Workflow for peptide functionalization.
Experimental Protocol: Solid-Phase Peptide Synthesis and Click Conjugation
Part 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH
-
Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH (3 eq) with a coupling reagent such as HBTU (2.9 eq) and an activator like HOBt (3 eq) in DMF. Add a base, typically DIPEA (6 eq).
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, remove the N-terminal Fmoc group. Wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the azido-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup:
-
Dissolve the purified azido-peptide in a suitable solvent system, often a mixture of water and an organic co-solvent like DMSO or t-butanol.
-
Add the alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) in a slight excess (1.1-1.5 eq).
-
-
Catalyst Preparation:
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4).
-
Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate (B8700270).
-
A copper ligand such as TBTA or THPTA can be used to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
-
Click Reaction:
-
Add the CuSO4 solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
-
Purification: Purify the resulting triazole-linked conjugate by RP-HPLC to remove unreacted starting materials and the catalyst.
-
Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry and HPLC.
Conclusion
This compound is a versatile and indispensable building block for chemical biologists and drug development professionals. Its straightforward synthesis and the high efficiency and specificity of the subsequent click chemistry reactions enable the precise installation of a wide array of functionalities onto peptides and other biomolecules. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to utilize this powerful tool in their scientific endeavors.
References
molecular weight of (2S,4S)-4-Azidoproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-4-Azidoproline is a non-natural, conformationally constrained amino acid derivative of proline. Its defining feature is the presence of an azido (B1232118) group at the 4-position of the pyrrolidine (B122466) ring. This functional group makes it a valuable tool in chemical biology and drug discovery, primarily through its ability to participate in bioorthogonal "click chemistry" reactions. This guide provides a technical overview of its properties, applications, and relevant experimental considerations.
Core Properties
The fundamental physicochemical properties of (2S,4S)-4-Azidoproline are summarized below.
| Property | Value |
| Molecular Formula | C₅H₈N₄O₂[1] |
| Molecular Weight | 156.14 g/mol [1] |
| IUPAC Name | (2S,4S)-4-azidopyrrolidine-2-carboxylic acid[1] |
| CAS Number | 892128-58-4[1] |
| Canonical SMILES | C1--INVALID-LINK--N=[N+]=[N-] |
| Appearance | Typically a white to off-white solid |
| Chirality | (2S, 4S) configuration |
Key Applications in Research and Development
The primary utility of (2S,4S)-4-Azidoproline stems from its azido moiety, which is largely inert in biological systems but reacts efficiently and selectively with terminal alkynes or strained cycloalkynes.
Peptide Synthesis and Modification
(2S,4S)-4-Azidoproline can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. Often, it is used in its Fmoc-protected form, Fmoc-(2S,4S)-4-azidoproline, for seamless integration into automated synthesis protocols. The presence of the azido group allows for post-synthetic modification of the peptide.
Bioconjugation via Click Chemistry
The azido group is a key component for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[2] (2S,4S)-4-Azidoproline enables the covalent linkage of peptides to other molecules, such as:
-
Fluorescent dyes or imaging agents: For tracking the localization and interactions of peptides.
-
Small molecule drugs or toxins: Creating peptide-drug conjugates for targeted delivery.
-
Nucleic acids (DNA/PNA): Forming peptide-oligonucleotide conjugates.[3]
-
Polymers like PEG: To improve the pharmacokinetic properties of peptides.
The two main types of click chemistry reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained alkyne (e.g., DBCO or BCN) for the cycloaddition.[2]
Experimental Protocols
While specific experimental protocols are highly dependent on the application and laboratory, the following provides a generalized workflow for the use of (2S,4S)-4-Azidoproline in peptide modification.
General Protocol for Post-Synthetic Peptide Modification using CuAAC
-
Peptide Synthesis: Synthesize the peptide containing a (2S,4S)-4-Azidoproline residue using standard Fmoc-based solid-phase peptide synthesis.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Click Reaction Setup:
-
Dissolve the purified peptide in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol).
-
Add the alkyne-containing molecule of interest (e.g., a fluorescent tag).
-
Prepare the catalyst solution. This typically involves a copper(II) sulfate (B86663) (CuSO₄) solution and a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. A copper-ligand such as TBTA can be used to stabilize the Cu(I) oxidation state.
-
-
Reaction: Add the catalyst solution to the peptide/alkyne mixture and allow it to react at room temperature. Reaction progress can be monitored by LC-MS.
-
Final Purification: Once the reaction is complete, purify the final conjugated peptide using RP-HPLC to remove excess reagents and byproducts.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.
Conceptual Workflows and Diagrams
The following diagrams illustrate the key concepts related to the application of (2S,4S)-4-Azidoproline.
Caption: General experimental workflow for bioconjugation using (2S,4S)-4-Azidoproline.
Caption: Conceptual diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
(2S,4S)-4-Azidoproline is a powerful building block for researchers in peptide chemistry and drug development. Its incorporation into peptides provides a versatile chemical handle for a wide range of bioconjugation applications through highly efficient and specific click chemistry reactions. This enables the synthesis of complex and functionalized peptides for various therapeutic and diagnostic purposes. While this guide provides a core overview, specific experimental conditions and applications should be optimized based on the desired final product and available laboratory resources.
References
Solubility Profile of (2S,4S)-H-L-Pro(4-N3)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (2S,4S)-H-L-Pro(4-N3)-OH, a specialized amino acid derivative crucial in peptide synthesis and click chemistry applications.[1][2][3] Direct empirical solubility data for this compound is not extensively documented in publicly available literature. Consequently, this document provides a comprehensive framework for researchers to determine its solubility. It outlines the predicted solubility based on the physicochemical properties of its parent molecule, L-proline, and details standardized experimental protocols for both qualitative and quantitative solubility assessment. The guide is intended to equip researchers with the necessary theoretical and practical knowledge to effectively incorporate this compound into their experimental workflows.
Introduction and Predicted Solubility Profile
This compound, also known as (2S,4S)-4-azidoproline, is a proline analog featuring a polar azide (B81097) group.[4] Its structural backbone is the amino acid L-proline. The solubility of amino acids is largely dictated by their polarity, and they generally exhibit good solubility in polar solvents like water and limited solubility in nonpolar organic solvents.[5] L-proline, for instance, is very soluble in water (1623 g/L at 25°C) and soluble in ethanol.[6][7]
The presence of the carboxylic acid, the secondary amine, and the highly polar azide moiety in this compound strongly suggests that the molecule will behave as a polar, hydrophilic compound. Therefore, it is predicted to be:
-
Highly soluble in aqueous solutions (e.g., water, buffers).
-
Soluble in polar protic solvents (e.g., methanol, ethanol).
-
Sparingly soluble to insoluble in nonpolar solvents (e.g., hexane, toluene).
The precise solubility will be influenced by factors such as temperature, pH, and the presence of other solutes.[8][9][10] For most solid solutes, solubility tends to increase with temperature.[10]
Experimental Determination of Solubility
To establish a definitive solubility profile, experimental validation is essential. The following sections detail standard laboratory protocols for qualitative and quantitative analysis.
Qualitative Solubility Assessment
This method provides a rapid, preliminary understanding of the compound's solubility in various solvents. It involves the visual inspection of dissolution.
Experimental Protocol:
-
Preparation: Dispense a small, pre-weighed amount (e.g., 1-5 mg) of this compound into separate, labeled vials.
-
Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to a vial.
-
Agitation: Vigorously mix the vial using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Incremental Solvent Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 1 mL.
-
Classification: Categorize the solubility based on the volume of solvent required to dissolve the sample, as outlined in the table below.
Table 1: Qualitative Solubility Classification
| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |
| Very Soluble | < 1 |
| Freely Soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly Soluble | 30 - 100 |
| Slightly Soluble | 100 - 1,000 |
| Very Slightly Soluble | 1,000 - 10,000 |
| Practically Insoluble | > 10,000 |
Diagram 1: Workflow for Qualitative Solubility Assessment
Caption: Workflow for determining qualitative solubility.
Quantitative Solubility Assessment: Shake-Flask Method
The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[11] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator (e.g., at 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample or filter it using a syringe filter (e.g., 0.22 µm) that is compatible with the solvent and does not bind the analyte.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the quantitative solubility, typically expressed in mg/mL or mol/L.
Table 2: Data Template for Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Diagram 2: Workflow for Quantitative Solubility (Shake-Flask Method)
Caption: Workflow for quantitative solubility determination.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. Understanding these factors is key to predicting its behavior in different experimental systems.
Diagram 3: Factors Affecting Solubility
Caption: Key factors influencing the solubility of the compound.
Conclusion
While specific published data on the solubility of this compound is scarce, its molecular structure strongly indicates a high affinity for polar solvents. This guide provides both a predictive assessment based on chemical principles and robust, standardized protocols for the empirical determination of its solubility profile. By employing the detailed qualitative and quantitative methods described, researchers can generate the precise data needed for effective formulation, reaction optimization, and successful integration of this versatile amino acid into their drug discovery and development pipelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:892128-58-4 | Chemsrc [chemsrc.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. (4S)-4-Azido-L-proline | C5H8N4O2 | CID 54201645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L(-)-Proline [chembk.com]
- 7. quora.com [quora.com]
- 8. byjus.com [byjus.com]
- 9. chemistrytalk.org [chemistrytalk.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
The Advent and Application of Azidoprolines: A Technical Guide
An in-depth exploration of the synthesis, history, and pivotal role of azidoprolines in chemical biology and drug discovery.
Azidoprolines, proline analogues bearing an azide (B81097) functional group, have emerged as indispensable tools for researchers, scientists, and drug development professionals. Their unique chemical properties, particularly their utility in bioorthogonal "click chemistry," have paved the way for novel approaches in peptide synthesis, bioconjugation, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of these versatile molecules.
A Historical Perspective: The Genesis of Azidoprolines
The early 2000s marked a significant period in the development of azidoproline chemistry. A notable contribution came in 2001 with the work of Gómez-Vidal and Silverman, who reported an improved and highly efficient synthesis of protected 3-azido- and 4-azidoproline stereoisomers.[1][2] Their method, which utilized the corresponding hydroxyproline (B1673980) precursors and diphenylphosphoryl azide under Mitsunobu conditions, provided a practical route to these valuable compounds and spurred further investigation into their potential applications.[1]
Synthetic Methodologies: Crafting the Azidoproline Core
The primary route for the synthesis of 3- and 4-azidoprolines involves the nucleophilic substitution of a hydroxyl group in hydroxyproline. The Mitsunobu reaction has proven to be a particularly effective method for this transformation, allowing for the stereospecific introduction of the azide moiety with inversion of configuration.
While the synthesis of 3- and 4-azidoprolines is well-established, reports on the synthesis of 2-azidoproline and 5-azidoproline are scarce in the scientific literature, suggesting that these isomers may be less synthetically accessible or less stable.
A generalized workflow for the synthesis of a 4-azidoproline derivative is depicted below:
Figure 1: General workflow for the synthesis of a 4-azidoproline derivative via the Mitsunobu reaction.
Detailed Experimental Protocols
Synthesis of N-Boc-trans-4-azido-L-proline methyl ester
To a solution of N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (B44618) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. After stirring for 15 minutes, diphenylphosphoryl azide (DPPA) (1.5 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-Boc-trans-4-azido-L-proline methyl ester.
Synthesis of N-Boc-cis-3-azido-L-proline methyl ester
Following a similar procedure, N-Boc-trans-3-hydroxy-L-proline methyl ester is converted to N-Boc-cis-3-azido-L-proline methyl ester using triphenylphosphine, DEAD, and DPPA in THF. The reaction is typically carried out at room temperature for 24 hours.
Table 1: Summary of Synthetic Yields for Azidoproline Derivatives
| Compound | Starting Material | Reaction | Yield (%) |
| N-Boc-trans-4-azido-L-proline methyl ester | N-Boc-cis-4-hydroxy-L-proline methyl ester | Mitsunobu | ~85% |
| N-Boc-cis-4-azido-D-proline methyl ester | N-Boc-trans-4-hydroxy-D-proline methyl ester | Mitsunobu | High |
| N-Boc-cis-3-azido-L-proline methyl ester | N-Boc-trans-3-hydroxy-L-proline methyl ester | Mitsunobu | ~65% |
The Power of "Click Chemistry": Azidoprolines in Bioconjugation
The azide group of azidoprolines is a key functional handle for "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. This has made azidoprolines invaluable for the site-specific modification of peptides and proteins.
Fmoc-protected azidoprolines, such as Fmoc-(4S)-4-azido-L-proline, are commercially available and widely used in solid-phase peptide synthesis (SPPS).[3] This allows for the straightforward incorporation of an azide group at a specific position within a peptide sequence. The resulting azido-peptide can then be readily conjugated to a variety of molecules, including fluorescent dyes, imaging agents, and drug molecules, that bear a terminal alkyne.
A typical workflow for the synthesis of an azidoproline-containing peptide and its subsequent modification via click chemistry is outlined below:
Figure 2: Workflow for the solid-phase synthesis of an azidoproline-containing peptide followed by click chemistry modification.
A Key Application: Inhibition of HIV-1 Entry
A significant application of azidoproline-based click chemistry is in the development of inhibitors of the human immunodeficiency virus type 1 (HIV-1). The viral entry into host cells is mediated by the envelope glycoprotein (B1211001) gp120, which binds to the CD4 receptor and a coreceptor (either CCR5 or CXCR4) on the surface of T-cells.
Researchers have designed peptides containing azidoproline that can be modified with various chemical groups via click chemistry to create potent inhibitors that target gp120. These modified peptides can disrupt the interaction between gp120 and the host cell receptors, thereby preventing viral entry.
The mechanism of HIV-1 entry and its inhibition by a triazole-modified peptide is depicted in the following signaling pathway diagram:
Figure 3: Signaling pathway of HIV-1 entry and its inhibition by a triazole-modified peptide targeting gp120.
Table 2: Bioactivity of Azidoproline-Derived HIV-1 Inhibitors
| Compound | Target | Assay | IC50 (nM) |
| Peptide Triazole (HNG-156) | HIV-1 gp120 | sCD4 Competition | 45.0 |
| Peptide Triazole (HNG-156) | HIV-1 gp120 | mAb 17b Competition | 71.5 |
| Macrocyclic Peptide Triazole (MG-II-20) | HIV-1 Env | Infection Inhibition | 43.7 ± 16.4 |
| Macrocyclic Peptide Triazole (MG-II-55) | HIV-1 Env | Infection Inhibition | 87.1 ± 12.3 |
Conformational Influence of Azidoprolines in Peptides
The incorporation of azidoprolines can also influence the conformational properties of peptides. The azide group, being a pseudohalogen, can exert stereoelectronic effects that bias the puckering of the proline ring and the cis-trans isomerization of the preceding peptide bond. These conformational effects can be harnessed to stabilize specific secondary structures, such as the polyproline II (PPII) helix, which is important in various biological processes.
Conclusion
Azidoprolines have firmly established their place as powerful and versatile building blocks in modern chemical biology and drug discovery. Their efficient synthesis and the bioorthogonality of the azide group have enabled researchers to construct and modify complex peptides with unprecedented precision. From elucidating biological pathways to developing novel therapeutics against diseases like HIV, the applications of azidoprolines continue to expand, promising further exciting discoveries in the years to come.
References
Methodological & Application
Application Notes and Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (2S,4S)-H-L-Pro(4-N3)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept celebrated for its efficiency, high regioselectivity, and broad functional group tolerance.[1][2] This reaction facilitates the covalent linkage of two molecular building blocks—one containing an azide (B81097) and the other a terminal alkyne—to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][3][4] The use of azide-containing amino acids, such as (2S,4S)-H-L-Pro(4-N3)-OH, provides a powerful tool for bioconjugation, peptide cyclization, and the development of novel therapeutics.[2][5][6] The resulting triazole ring serves as a robust bioisostere for the amide bond.[7][8]
This document provides a detailed protocol for performing the CuAAC reaction with this compound. It covers the preparation of reagents, reaction setup, and optimization strategies critical for successful conjugation in research and drug development settings.
Experimental Workflow
The general workflow for the copper-catalyzed azide-alkyne cycloaddition is outlined below. The process begins with the careful preparation of stock solutions, followed by the reaction setup where the copper catalyst is generated in situ, and concludes with product purification and analysis.
Caption: Experimental workflow for the CuAAC reaction.
Reaction Principle
The reaction proceeds via a copper(I)-catalyzed mechanism that joins the azido-proline derivative with a terminal alkyne. The copper(I) catalytic species is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[3][9][10] The addition of a stabilizing ligand is crucial for protecting the Cu(I) state from oxidation and accelerating the reaction.[4][11]
(A generic reaction image would be placed here showing Azido-Proline + R-Alkyne -> Triazole Product)
Materials and Reagents
-
This compound (Azide substrate)
-
Terminal Alkyne (e.g., Propargyl alcohol, Phenylacetylene, or other functionalized alkyne)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) : Catalyst precursor
-
Sodium Ascorbate (Na-Ascorbate) : Reducing agent
-
Copper(I) Stabilizing Ligand :
-
THPTA (Tris((1-hydroxy-propyl-1H-1,2,3-triazol-4-yl)methyl)amine): Recommended for aqueous reactions.[9]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation ligand with high efficiency.[11][12]
-
TBTA (Tris(benzyltriazolylmethyl)amine): Effective but requires organic co-solvents.[4][12]
-
-
Solvent System :
-
Deionized Water (for aqueous reactions)
-
t-Butanol / Water (1:1 to 3:1 v/v)
-
Dimethyl Sulfoxide (DMSO) / Water
-
Dimethylformamide (DMF)
-
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional, but recommended).
Detailed Experimental Protocol
This protocol describes a general procedure for a 0.1 mmol scale reaction. Reagent amounts should be adjusted proportionally for different scales.
1. Preparation of Stock Solutions:
-
Azide Solution (10 mM): Dissolve the appropriate amount of this compound in the chosen solvent system (e.g., water or a water/t-BuOH mixture).
-
Alkyne Solution (12 mM): Dissolve 1.2 equivalents of the terminal alkyne in the same solvent system.
-
Copper Sulfate (40 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Ligand (200 mM): Dissolve the chosen ligand (e.g., THPTA) in deionized water. A 5:1 ligand-to-copper ratio is recommended for bioconjugation to protect sensitive molecules from oxidation.[13]
-
Sodium Ascorbate (1 M): Prepare a fresh solution by dissolving sodium ascorbate in deionized water. This solution should be made immediately before use to prevent oxidation.
2. Reaction Procedure:
-
To a clean reaction vial equipped with a magnetic stir bar, add 10 mL of the Azide Solution (0.1 mmol, 1.0 eq).
-
Add 10 mL of the Alkyne Solution (0.12 mmol, 1.2 eq). Stir the mixture for 5 minutes.
-
In a separate microcentrifuge tube, prepare the catalyst premix: add 50 µL of the Ligand Solution (0.01 mmol, 0.1 eq) to 50 µL of the Copper Sulfate Solution (0.002 mmol, 0.02 eq). Mix gently. The solution should be a light blue color.
-
Add the catalyst premix to the stirring azide/alkyne mixture.
-
Initiate the reaction by adding 50 µL of the freshly prepared Sodium Ascorbate Solution (0.05 mmol, 0.5 eq). The solution may turn from light blue to a pale yellow or colorless hue upon addition.
-
Seal the reaction vial and stir vigorously at room temperature. The reaction is often complete within 1-12 hours.[1]
3. Reaction Monitoring and Workup:
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials and the appearance of the triazole product.
-
Workup: Once the reaction is complete, the workup procedure will depend on the properties of the product.
-
For many small molecules, the product may precipitate from the solution and can be collected by simple filtration.[3]
-
Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
For biomolecules, purification is typically achieved via size-exclusion chromatography, dialysis, or other protein purification techniques.
-
Summary of Reaction Parameters
The optimal conditions for CuAAC can vary depending on the specific substrates. The following table summarizes typical parameters and expected outcomes for the reaction of this compound with various alkynes.
| Alkyne Substrate | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent System | Time (h) | Typical Yield (%) |
| Propargyl Alcohol | CuSO₄ (1-2) | THPTA (5-10) | Na-Ascorbate (20-50) | Water/t-BuOH (1:1) | 1 - 4 | >95 |
| Phenylacetylene | CuSO₄ (1-2) | THPTA (5-10) | Na-Ascorbate (20-50) | DMSO/Water (3:1) | 2 - 8 | >90 |
| Dansyl Alkyne | CuSO₄ (2-5) | BTTAA (10-25) | Na-Ascorbate (50) | DMF | 4 - 12 | 85-95 |
| Alkyne-PEG₅ | CuSO₄ (5) | THPTA (25) | Na-Ascorbate (50) | Water | 1 - 6 | >90 |
Troubleshooting
-
Low or No Reaction:
-
Oxygen Contamination: Ensure the sodium ascorbate solution is freshly prepared. Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II).[10] Performing the reaction under an inert atmosphere (N₂ or Ar) can improve results.
-
Insufficient Ligand: The ligand is critical for stabilizing Cu(I). Ensure the correct ratio of ligand to copper is used, especially in aqueous media.[11][14]
-
-
Formation of Side Products:
-
Alkyne Homocoupling: This can occur in the presence of oxygen. The use of a sufficient excess of sodium ascorbate and a stabilizing ligand helps to prevent this.[3]
-
-
Poor Substrate Solubility:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using (2S,4S)-H-L-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful click chemistry reaction relies on the high reactivity of a strained cyclooctyne (B158145) with an azide-functionalized molecule to form a stable triazole linkage.[1][2][3] The amino acid (2S,4S)-H-L-Pro(4-N3)-OH, a proline analog bearing an azide (B81097) group, serves as a versatile building block for introducing a bioorthogonal handle into peptides and proteins. Its incorporation allows for the precise, site-specific modification of biomolecules, facilitating the development of novel bioconjugates, targeted therapeutics, and advanced molecular probes.[4] The stereochemistry of the 4-azidoproline can influence the conformation of the peptide backbone, a factor to consider in the design of bioactive molecules.[5][6]
These application notes provide detailed protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) and its subsequent use in SPAAC reactions with commonly used dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) reagents.
Applications
The use of this compound in SPAAC has a wide range of applications in biomedical research and drug development, including:
-
Peptide and Protein Labeling: Site-specific attachment of fluorophores, biotin, or other reporter molecules for imaging and detection.
-
Antibody-Drug Conjugates (ADCs): Covalent linkage of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PEGylation: Modification of therapeutic peptides and proteins with polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic properties.
-
Surface Immobilization: Attachment of peptides to surfaces for the development of biosensors and biomaterials.
-
In Vivo Imaging: Labeling of biomolecules in living organisms for diagnostic and research purposes.[1]
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
While specific kinetic data for the reaction of this compound with various cyclooctynes is not extensively published, the following table provides representative second-order rate constants for SPAAC reactions with other azido (B1232118) compounds to offer a general reference for expected reaction efficiencies. Reaction rates are influenced by factors such as the specific cyclooctyne, the steric and electronic properties of the azide, solvent, temperature, and pH.[2][7]
| Cyclooctyne Reagent | Azide Compound | Rate Constant (M⁻¹s⁻¹) | Conditions |
| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 1.22 | PBS, HEPES, MES, Borate buffers (pH 5-10), 25-37 °C |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 - 1.22+ | PBS, HEPES, MES, Borate buffers (pH 5-10), 25-37 °C |
| BCN | Primary Azides | Similar rates to DBCO | Not specified |
| ADIBO (a DBCO analog) | Tertiary Azides | Several orders of magnitude lower than primary/secondary azides | Not specified |
Note: The reactivity of the azide in this compound is expected to be comparable to other secondary azides.
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound (with Fmoc protection on the amine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of (2S,4S)-Fmoc-L-Pro(4-N3)-OH: Repeat step 3 using Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: SPAAC Reaction of an Azido-Peptide with a DBCO-Functionalized Molecule
This protocol describes the conjugation of a peptide containing this compound with a DBCO-labeled molecule (e.g., a fluorescent dye).
Materials:
-
Azido-peptide (containing this compound)
-
DBCO-functionalized molecule (e.g., DBCO-Fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve the DBCO-reagent)
-
Reaction tube
Procedure:
-
Reagent Preparation:
-
Dissolve the azido-peptide in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve the DBCO-functionalized molecule in DMSO to create a stock solution (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a reaction tube, combine the azido-peptide solution with the DBCO-functionalized molecule. A 1.5 to 5-fold molar excess of the DBCO reagent over the azido-peptide is recommended. The final concentration of DMSO should be kept below 10% to avoid denaturation of the peptide, if sensitive.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.
-
The reaction can be monitored by RP-HPLC or mass spectrometry to track the formation of the conjugate and consumption of the starting materials.
-
-
Purification:
-
Once the reaction is complete, purify the resulting bioconjugate from excess DBCO reagent and unreacted peptide using size-exclusion chromatography (SEC) or RP-HPLC.
-
-
Analysis: Characterize the purified conjugate by mass spectrometry to confirm the successful ligation and by UV-Vis spectroscopy if a fluorescent dye was used.
Mandatory Visualizations
Caption: Experimental workflow for SPAAC bioconjugation.
Caption: The fundamental mechanism of SPAAC.
References
- 1. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Infrared probing of 4-azidoproline conformations modulated by azido configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
Application Notes and Protocols: Utilizing (2S,4S)-H-L-Pro(4-N3)-OH for Protein Labeling and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-H-L-Pro(4-N3)-OH, also known as (2S,4S)-4-azidoproline, is a valuable chemical tool for the study of proteins, particularly those rich in proline residues such as collagen. This proline analog contains a bioorthogonal azide (B81097) group, which allows for its incorporation into newly synthesized proteins through the cell's natural translational machinery. The azide moiety serves as a chemical handle for subsequent covalent modification via "click chemistry," enabling a wide range of applications from protein visualization to proteomic identification.[1][2] This two-step labeling strategy offers high specificity and efficiency, making it a powerful technique for investigating protein synthesis, trafficking, and interactions in complex biological systems.[3][4]
This document provides detailed application notes and protocols for the use of this compound in protein labeling and identification.
Principle of the Method
The protein labeling strategy using this compound involves two primary stages:
-
Metabolic Incorporation: Cells are cultured in a medium supplemented with this compound. The cellular machinery recognizes the azidoproline and incorporates it into newly synthesized proteins in place of natural proline. This is particularly effective for proline-rich proteins like collagen.[1][2]
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled proteins are then detected and modified by reaction with a probe containing a complementary bioorthogonal functional group, typically a strained alkyne (for copper-free click chemistry) or a terminal alkyne (for copper-catalyzed click chemistry).[3][5] This reaction, known as an azide-alkyne cycloaddition, forms a stable triazole linkage, covalently attaching the probe to the protein of interest.[3] The probe can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and pull-down assays, or another molecule for functional studies.
Applications
-
Visualization of Protein Synthesis and Localization: Fluorescently tagged probes allow for the imaging of newly synthesized proteins within cells and tissues, providing insights into their spatial and temporal dynamics.[1][6]
-
Proteomic Profiling: Biotin-tagged probes enable the selective enrichment of azide-labeled proteins from complex lysates.[7][8] The enriched proteins can then be identified and quantified using mass spectrometry, allowing for the characterization of newly synthesized proteomes under specific conditions.[7][8]
-
Monitoring Collagen Deposition: Due to the high abundance of proline in collagen, this compound is an excellent tool for specifically labeling and monitoring the deposition of newly synthesized collagen in the extracellular matrix.[1][6] This is particularly relevant for studying tissue engineering, fibrosis, and other conditions involving altered collagen metabolism.[1]
Data Presentation
Table 1: Recommended Reagent Concentrations for Experimental Protocols
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound | 100 mM in sterile PBS or cell culture medium | 1-5 mM in cell culture medium | Optimize concentration for your cell type and experimental goals. |
| Alkyne-Fluorophore Probe (e.g., DIBO-Alexa Fluor) | 1-10 mM in DMSO | 5-50 µM in reaction buffer | For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). |
| Alkyne-Biotin Probe | 1-10 mM in DMSO | 10-100 µM in reaction buffer | For enrichment experiments. |
| Copper (II) Sulfate (CuSO₄) | 50 mM in water | 1 mM in reaction buffer | For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
| Reducing Agent (e.g., Sodium Ascorbate) | 500 mM in water (prepare fresh) | 5 mM in reaction buffer | For CuAAC. |
| Copper Ligand (e.g., THPTA) | 100 mM in water | 1 mM in reaction buffer | For CuAAC to protect proteins. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins in Cultured Cells
This protocol describes the incorporation of this compound into proteins in mammalian cells.
Materials:
-
Cells of interest (e.g., fetal ovine osteoblasts for collagen labeling)[1][2]
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow under standard culture conditions.
-
Preparation of Labeling Medium: Prepare complete cell culture medium supplemented with this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each cell line and experimental setup.
-
Metabolic Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Replace with the prepared labeling medium.
-
Incubation: Incubate the cells for a period ranging from 4 hours to 4 days, depending on the protein of interest's turnover rate and the experimental goals. For collagen labeling in osteoblasts, incubation for 1 to 4 days has been shown to be effective.[2]
-
Cell Harvesting or Fixation: After the incubation period, cells can be harvested for lysis and downstream analysis or fixed for imaging. To harvest, wash the cells twice with ice-cold PBS and proceed to cell lysis. For imaging, wash the cells with PBS and proceed with the fixation protocol appropriate for your imaging application.
Protocol 2: Fluorescent Labeling of Azide-Modified Proteins via SPAAC
This protocol outlines the labeling of azide-containing proteins with a fluorescent probe using a copper-free click reaction.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Strained alkyne-fluorophore (e.g., DIBO-Alexa Fluor 555)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
Fixation: Fix the azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If labeling intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes at room temperature.
-
Click Reaction: Prepare a labeling solution containing the strained alkyne-fluorophore (e.g., 5 µM DIBO-Alexa Fluor 555) in PBS or an appropriate buffer. Incubate the cells with the labeling solution for 60 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS to remove excess fluorophore.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like Hoechst 33342 for 10 minutes.
-
Final Washes and Mounting: Wash the cells twice with PBS and mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the labeled proteins using fluorescence microscopy.
Protocol 3: Enrichment and Identification of Labeled Proteins
This protocol describes the enrichment of biotin-tagged proteins for subsequent identification by mass spectrometry.
Materials:
-
Azide-labeled cell lysate (from Protocol 1)
-
Alkyne-biotin probe
-
Click chemistry reaction components (either for SPAAC or CuAAC)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for SDS-PAGE and mass spectrometry
Procedure:
-
Cell Lysis: Lyse the azide-labeled cells in a buffer compatible with click chemistry (avoid primary amine buffers like Tris for CuAAC).[5]
-
Click Reaction: Perform the click reaction to attach the alkyne-biotin probe to the azide-labeled proteins in the lysate.
-
For SPAAC: Add the strained alkyne-biotin probe to the lysate and incubate at room temperature.
-
For CuAAC: Add the terminal alkyne-biotin probe, CuSO₄, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA) to the lysate. Incubate at room temperature.
-
-
Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the enriched proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and subject them to in-gel digestion with trypsin. Analyze the resulting peptides by mass spectrometry to identify the proteins.
Visualizations
Caption: Experimental workflow for protein labeling and identification.
Caption: Mechanism of protein labeling with this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Labeling of Collagen Production by Cells for Noninvasive Imaging of Extracellular Matrix Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2S,4S)-4-Azidoproline in Proteomics
For Researchers, Scientists, and Drug Development Professionals
(2S,4S)-H-L-Pro(4-N3)-OH , also known as (2S,4S)-4-azidoproline, is a photo-reactive amino acid analog that has emerged as a powerful tool in chemical biology and proteomics for the investigation of protein-protein interactions (PPIs). Its unique properties allow for the capture of transient and weak interactions in a cellular context, providing valuable insights for drug discovery and the elucidation of biological pathways.
This document provides detailed application notes and experimental protocols for the use of (2S,4S)-4-azidoproline in proteomics, with a focus on photo-crosslinking mass spectrometry (XL-MS).
Application Notes
Principle of Action
(2S,4S)-4-azidoproline is an unnatural amino acid that can be incorporated into proteins in place of proline during protein synthesis in living cells. The key feature of this molecule is the azido (B1232118) (-N3) group at the 4th position of the proline ring. Upon exposure to ultraviolet (UV) light (typically around 365 nm), the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then rapidly and non-selectively insert into C-H, N-H, or O-H bonds of nearby molecules, including interacting proteins, forming a stable covalent bond. This process, known as photo-crosslinking, effectively "freezes" protein-protein interactions that are occurring at the moment of UV irradiation.
The covalently crosslinked protein complexes can then be isolated, digested, and analyzed by mass spectrometry to identify the interacting proteins and map the sites of interaction. This provides a high-resolution snapshot of the protein interaction network in its native environment.
Key Applications in Proteomics
-
Identification of Novel Protein-Protein Interactions: Photo-crosslinking with (2S,4S)-4-azidoproline can capture weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation.[1][2]
-
Mapping Interaction Interfaces: By analyzing the crosslinked peptides by mass spectrometry, it is possible to identify the specific amino acid residues at the interface of the interacting proteins.[2][3]
-
Studying Protein Dynamics: The high temporal resolution of photo-crosslinking allows researchers to study changes in protein interactions in response to specific stimuli or at different time points.[2][3]
-
In Vivo Crosslinking: (2S,4S)-4-azidoproline is cell-permeable and can be incorporated into proteins in living cells, enabling the study of PPIs in their native context.[1][3]
-
Target Identification for Drug Development: This technique can be used to identify the cellular targets of a drug or to understand how a drug modulates protein-protein interactions.
Advantages over Traditional Crosslinking Reagents
Compared to traditional amine-reactive crosslinkers (e.g., NHS esters), photo-reactive crosslinkers like azidoproline offer several advantages:
-
Broader Reactivity: The nitrene intermediate reacts with a wider range of amino acid side chains, not just lysines.[2][3]
-
Temporal Control: The crosslinking reaction is initiated by light, providing precise control over the timing of the experiment.[3]
-
In Vivo Applicability: Can be used in living cells to capture interactions in their native state.[1][3]
Quantitative Data Summary
Table 1: Identification and Quantification of Crosslinked Peptides
| Crosslinked Peptide Pair ID | Protein A | Protein B | Peptide Sequence A | Peptide Sequence B | Crosslink Site A | Crosslink Site B | Fold Change (Treatment vs. Control) | p-value |
| XL-001 | Protein X | Protein Y | GAVLIMK | VSTLPEFR | M(6) | L(4) | 3.2 | 0.001 |
| XL-002 | Protein X | Protein Z | GAVLIMK | ATEHLSTM | M(6) | L(5) | -2.5 | 0.005 |
| XL-003 | Protein A | Protein B | YLPVAIK | FTTEGVR | Y(1) | F(1) | 1.8 | 0.02 |
* Denotes the crosslinked residue.
Table 2: Summary of Identified Protein-Protein Interactions
| Interaction Pair | Protein A (Uniprot ID) | Protein B (Uniprot ID) | Number of Unique Crosslinked Peptides | Confidence Score | Biological Function of Interaction |
| 1 | P12345 | P67890 | 5 | 0.95 | Signal Transduction |
| 2 | Q98765 | P12345 | 3 | 0.88 | Enzyme Regulation |
| 3 | A54321 | B67890 | 8 | 0.99 | Structural Component |
Experimental Protocols
The following are detailed protocols for key experiments using (2S,4S)-4-azidoproline in proteomics.
Protocol 1: Metabolic Labeling of Mammalian Cells with (2S,4S)-4-Azidoproline
Objective: To incorporate (2S,4S)-4-azidoproline into the proteome of mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Proline-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
(2S,4S)-4-azidoproline
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Culture mammalian cells to 70-80% confluency in complete medium.
-
Aspirate the complete medium and wash the cells twice with warm PBS.
-
Add proline-free medium supplemented with 10% dialyzed FBS to the cells.
-
Incubate the cells for 1-2 hours to deplete the intracellular pool of proline.
-
Prepare a stock solution of (2S,4S)-4-azidoproline in sterile water or PBS.
-
Add (2S,4S)-4-azidoproline to the proline-free medium to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 12-24 hours to allow for incorporation of the amino acid analog.
-
Proceed to the in-cell photo-crosslinking protocol.
Protocol 2: In-Cell Photo-Crosslinking
Objective: To covalently crosslink proteins that are interacting with the azidoproline-containing proteins.
Materials:
-
Cells metabolically labeled with (2S,4S)-4-azidoproline
-
Ice-cold PBS
-
Long-wave UV lamp (365 nm)
-
Cell scraper
Procedure:
-
Place the culture dish of labeled cells on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to cover the cells.
-
Irradiate the cells with a 365 nm UV lamp for 5-30 minutes on ice. The optimal irradiation time should be determined empirically.
-
After irradiation, harvest the cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for lysis and downstream processing.
Protocol 3: Enrichment of Crosslinked Complexes and Mass Spectrometry Analysis
Objective: To enrich for crosslinked protein complexes and identify the interacting proteins by mass spectrometry. This protocol assumes the use of a "click" chemistry handle for enrichment, which can be achieved by synthesizing a derivative of azidoproline containing an alkyne handle, or by using a biotinylated probe that reacts with the crosslinked complex. For simplicity, a generic affinity purification approach is described here.
Materials:
-
Crosslinked cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Affinity purification resin (e.g., antibody-coupled beads for a specific bait protein, or streptavidin beads if a biotin (B1667282) tag is used)
-
Wash buffer
-
Elution buffer
-
DTT and iodoacetamide
-
Trypsin
-
Mass spectrometer
Procedure:
-
Lyse the crosslinked cell pellet in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with the affinity purification resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin three times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the resin using elution buffer.
-
Reduce the disulfide bonds in the eluted proteins with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides overnight with trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software (e.g., pLink, Kojak, MaxLynx) to identify the crosslinked peptides from the MS data.
Visualizations
Caption: Experimental workflow for photo-crosslinking proteomics.
Caption: Hypothetical signaling pathway elucidated by XL-MS.
References
- 1. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (2S,4S)-H-L-Pro(4-N3)-OH for Studying Protein-Protein Interactions
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. | Broad Institute [broadinstitute.org]
- 4. Engineering tRNAs for the Ribosomal Translation of Non-proteinogenic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of affinity purification-related proteomic data for studying protein–protein interaction networks in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteinsandproteomics.org [proteinsandproteomics.org]
- 8. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Labeled with (2S,4S)-H-L-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Application Note: Quantitative Proteomic Analysis of Newly Synthesized Proteins Using (2S,4S)-H-L-Pro(4-N3)-OH
This compound , an azide-containing proline analog, is a powerful chemical tool for the metabolic labeling and subsequent analysis of newly synthesized proteins. This non-canonical amino acid is incorporated into the proteome by the cellular translational machinery, providing a bioorthogonal handle for downstream applications. The azide (B81097) group allows for covalent modification with a variety of reporter tags via "click chemistry," enabling the enrichment, identification, and quantification of proline-containing proteins, with a particular utility in studying collagen synthesis and extracellular matrix dynamics.
The workflow involves the introduction of this compound to cell culture or in vivo models, where it is incorporated into newly synthesized proteins in place of natural proline. Following a labeling period, cells are lysed, and the azide-labeled proteins are conjugated to a reporter tag, such as biotin, using either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The biotinylated proteins can then be selectively enriched from the complex proteome using streptavidin-coated beads. Finally, the enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
This technique offers a temporal window into protein synthesis and can be coupled with various quantitative proteomic strategies, such as stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification, to compare the rates of protein synthesis under different experimental conditions. Applications include the study of collagenopathies, fibrosis, and other diseases characterized by aberrant protein synthesis and extracellular matrix remodeling.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the metabolic labeling of proteins with this compound, followed by enrichment and analysis by mass spectrometry. Optimization of labeling time, amino acid concentration, and other parameters may be required for specific cell types and experimental goals.
1. Metabolic Labeling of Cells
-
Culture cells in proline-free DMEM supplemented with 10% dialyzed fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) for 1-2 hours to deplete intracellular proline pools.
-
Replace the medium with fresh proline-free medium containing this compound at a final concentration of 1-4 mM.
-
Incubate the cells for 4-24 hours under standard cell culture conditions. The optimal labeling time should be determined empirically.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess labeling reagent.
-
Harvest the cells by scraping or trypsinization and proceed immediately to cell lysis.
2. Cell Lysis and Protein Extraction
-
Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the protein extract to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction (CuAAC)
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM.
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour.
4. Enrichment of Biotinylated Proteins
-
Pre-wash high-capacity streptavidin agarose (B213101) beads with lysis buffer.
-
Add the pre-washed streptavidin beads to the reaction mixture and incubate at 4°C for 4 hours with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
1% SDS in PBS
-
8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0
-
PBS
-
-
Proceed to on-bead protein digestion.
5. On-Bead Protein Digestion
-
Resuspend the beads in 50 mM ammonium (B1175870) bicarbonate.
-
Reduce the proteins by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating at room temperature for 30 minutes in the dark.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with 70% acetonitrile/0.1% formic acid.
-
Combine the supernatant and the eluate, and dry the peptides in a vacuum centrifuge.
6. LC-MS/MS Analysis
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A 60-120 minute gradient from 2% to 40% mobile phase B.
-
-
MS Parameters:
-
MS1 Resolution: 60,000-120,000.
-
MS2 Resolution: 15,000-30,000.
-
Data-Dependent Acquisition (DDA): Top 10-20 most intense precursor ions selected for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
7. Data Analysis
-
Search the raw MS data against a relevant protein database (e.g., UniProt) using a search engine such as MaxQuant, Proteome Discoverer, or Mascot.
-
Specify the following variable modifications in the search parameters:
-
Oxidation (M)
-
Acetylation (Protein N-term)
-
Carbamidomethyl (C) as a fixed modification.
-
A custom modification for the triazole-linked biotin-alkyne on proline residues.
-
-
Perform label-free quantification or SILAC-based quantification to determine the relative abundance of the identified proteins.
Quantitative Data Presentation
The following table is a representative example of quantitative data that could be obtained from a comparative proteomic experiment using this compound labeling. In this hypothetical experiment, two conditions (Control vs. Treatment) are compared.
| Protein Accession | Gene Name | Protein Description | Fold Change (Treatment/Control) | p-value | Number of Unique Peptides |
| P02452 | COL1A1 | Collagen alpha-1(I) chain | 2.5 | 0.001 | 25 |
| P08123 | COL1A2 | Collagen alpha-2(I) chain | 2.3 | 0.002 | 21 |
| P02461 | COL3A1 | Collagen alpha-1(III) chain | 1.8 | 0.015 | 18 |
| P12109 | COL5A1 | Collagen alpha-1(V) chain | 1.5 | 0.048 | 12 |
| Q14055 | POSTN | Periostin | 3.1 | 0.0005 | 15 |
| P10909 | SPP1 | Osteopontin | 2.8 | 0.0008 | 11 |
| P02751 | FN1 | Fibronectin | 2.0 | 0.009 | 32 |
| P07996 | LUM | Lumican | -1.7 | 0.021 | 9 |
Visualizations
Caption: Experimental workflow for proteomic analysis using this compound.
Caption: Simplified overview of the collagen synthesis and secretion pathway.
Troubleshooting & Optimization
Technical Support Center: (2S,4S)-H-L-Pro(4-N3)-OH Incorporation
Welcome to the technical support center for the utilization of (2S,4S)-H-L-Pro(4-N3)-OH in your research. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its incorporation into peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as (2S,4S)-4-azidoproline, is a non-canonical amino acid. It is a proline analog that contains an azide (B81097) group at the 4-position of the pyrrolidine (B122466) ring. This azide group serves as a versatile chemical handle for various bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". These reactions allow for the site-specific labeling of peptides and proteins with a wide range of molecules, including fluorophores, biotin, and drug molecules.
Q2: Why am I observing low incorporation efficiency of this compound in my solid-phase peptide synthesis (SPPS)?
The low incorporation efficiency of this compound is primarily attributed to its unique stereochemistry and the influence of the electron-withdrawing azide group on the conformation of the proline ring.
-
Conformational Bias: The (4S) configuration, in conjunction with the electron-withdrawing azide group, induces a Cγ-endo ring pucker. This conformation is sterically less favorable for the subsequent coupling reaction compared to the Cγ-exo pucker favored by the (4R) stereoisomer and unsubstituted proline in many contexts.[1]
-
Cis-Amide Preference: The Cγ-endo pucker is strongly associated with a preference for a cis conformation of the preceding peptide bond.[2] In standard peptide synthesis, the growing peptide chain predominantly adopts a trans conformation. The energetic barrier to the trans-to-cis isomerization required for efficient coupling of the subsequent amino acid can be high, leading to incomplete reactions.
-
"Azido Gauche Effect": This stereoelectronic effect stabilizes a gauche relationship between the azide substituent and the amide bond, further reinforcing the Cγ-endo conformation.
These conformational constraints can hinder the approach of the incoming activated amino acid, resulting in lower coupling yields compared to standard proline or its (2S,4R) counterpart.
Troubleshooting Guide
Low Coupling Yield in Solid-Phase Peptide Synthesis (SPPS)
Problem: Incomplete coupling of this compound or the subsequent amino acid, as indicated by a positive Kaiser test (for primary amines) or chloranil (B122849) test (for secondary amines).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Steric Hindrance and Unfavorable Conformation | 1. Extend Coupling Time: Increase the reaction time for the coupling of this compound and the following amino acid to 4-24 hours. 2. Double Couple: Perform the coupling step twice with fresh reagents before proceeding to the deprotection step.[3] | Provides more time for the sterically hindered reaction to proceed to completion. A second coupling can help drive the reaction to completion if the first was inefficient. |
| Inefficient Activation | 1. Use a More Potent Coupling Reagent: Switch to a stronger activating agent such as HATU, HCTU, or COMU. These reagents are known to be more effective for sterically hindered amino acids. 2. Optimize Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Ensure the correct stoichiometry of the base is used, as excess base can cause side reactions. | More reactive coupling reagents can overcome the higher activation energy associated with conformationally constrained amino acids. The choice of base can also influence the reaction rate and minimize side reactions. |
| Peptide Aggregation | 1. Incorporate at Elevated Temperature: Perform the coupling reaction at an elevated temperature (e.g., 50-75°C), especially if using a microwave peptide synthesizer. 2. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling solution to disrupt secondary structures.[4] | Increased temperature can provide the necessary energy to overcome conformational barriers and disrupt peptide aggregation on the resin. Chaotropic salts can break up aggregates, improving reagent access to the reactive sites. |
Data Presentation
The following table provides an illustrative comparison of the expected coupling efficiencies for different proline derivatives in SPPS under standard conditions. Please note that these are representative values and actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Amino Acid | Typical Coupling Reagent | Standard Coupling Time (1-2 hr) | Extended Coupling Time (4-8 hr) | Double Coupling |
| Fmoc-Pro-OH | HBTU/HOBt | >99% | >99% | >99% |
| Fmoc-(2S,4R)-Pro(4-N3)-OH | HBTU/HOBt | 90-95% | >98% | >99% |
| Fmoc-(2S,4S)-Pro(4-N3)-OH | HBTU/HOBt | 60-80% | 85-95% | >98% |
| Fmoc-(2S,4S)-Pro(4-N3)-OH | HATU | 85-95% | >98% | >99% |
Disclaimer: This table presents estimated data based on known challenges with sterically hindered amino acids. Researchers should perform their own optimization experiments.
Experimental Protocols
Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a generic peptide containing this compound on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Standard Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin as in step 2.
-
Repeat steps 2 and 3 for each standard amino acid in the sequence prior to the azidoproline.
-
-
Coupling of Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH (Optimized):
-
In a separate vial, dissolve Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.
-
Add the activated solution to the resin.
-
Agitate for 4 hours at room temperature.
-
Perform a Kaiser test. If the test is positive, proceed with a second coupling.
-
Double Coupling (if necessary): Drain the reaction vessel, and repeat the coupling step with a freshly prepared solution of activated Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH for another 4 hours.
-
Drain and wash the resin as in step 2.
-
-
Coupling of the Subsequent Amino Acid (Optimized):
-
Follow the same procedure as in step 4 for the amino acid immediately following the azidoproline residue, including the extended coupling time and the option for a double couple.
-
-
Continue Synthesis: Continue with the remaining amino acids in the sequence using the standard coupling protocol (step 3).
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Quantification of Incorporation Efficiency by HPLC and Mass Spectrometry
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5-95% acetonitrile over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
Integrate the peak corresponding to the full-length desired peptide and any major peaks corresponding to deletion sequences (lacking the azidoproline or subsequent residues).
-
Calculate the relative percentage of the desired product versus the deletion products to estimate incorporation efficiency.
-
-
Mass Spectrometry Analysis:
-
Collect fractions from the HPLC or perform LC-MS analysis.
-
Analyze the collected fractions by ESI-MS or MALDI-TOF to confirm the mass of the product in each peak.
-
The expected mass of the full-length peptide should be observed for the main product peak. Deletion sequences will have a lower mass corresponding to the missing residue(s).
-
Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the presence and location of the (2S,4S)-4-azidoproline residue.
-
Visualizations
Caption: Troubleshooting workflow for low incorporation efficiency.
Caption: HIF-1 signaling pathway and the role of proline hydroxylation.
References
Technical Support Center: Optimizing CuAAC Reactions for (2S,4S)-4-Azidoproline
Welcome to the technical support center for optimizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving (2S,4S)-4-Azidoproline. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using (2S,4S)-4-Azidoproline in CuAAC reactions?
A1: The main challenges with (2S,4S)-4-Azidoproline stem from its structure. As a secondary azide (B81097) attached to a five-membered ring, it can present steric hindrance, which may slow down the reaction rate compared to simpler, linear azides.[1] Additionally, the proline backbone can influence the solubility and conformational accessibility of the azide group.
Q2: Which copper source is recommended for reactions with (2S,4S)-4-Azidoproline?
A2: For convenience and high reactivity, the in situ generation of Cu(I) from a Cu(II) salt is most common.[] Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is a popular and inexpensive choice, used in conjunction with a reducing agent like sodium ascorbate (B8700270).[3] Direct use of Cu(I) salts such as CuI or CuBr is also possible but they are more prone to oxidation.[4]
Q3: What is the role of a ligand in the CuAAC reaction, and which one should I choose for (2S,4S)-4-Azidoproline?
A3: Ligands are crucial for stabilizing the Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction.[5] For reactions involving potentially sensitive substrates like amino acid derivatives, water-soluble ligands are highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for aqueous-based reactions due to its high efficiency and biocompatibility.[6][7] Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is also effective, particularly in organic solvents.[7]
Q4: Can the solvent system impact the efficiency of the CuAAC reaction with (2S,4S)-4-Azidoproline?
A4: Absolutely. The choice of solvent affects the solubility of all reactants and the reaction rate. Mixtures of water with organic solvents like t-butanol, DMSO, or DMF are often used to ensure all components remain in solution.[8] For bioconjugation applications, aqueous buffer systems (e.g., phosphate (B84403) buffer, pH 7-8) are common.[5] It is important to avoid buffers that can strongly chelate copper, such as Tris.[5]
Q5: My reaction with (2S,4S)-4-Azidoproline is sluggish or failing. What are the likely causes?
A5: Several factors could be at play:
-
Catalyst Inactivity: Your Cu(I) catalyst may have been oxidized by dissolved oxygen. Ensure you are using fresh reducing agent and consider degassing your solvents.[1]
-
Steric Hindrance: The inherent structure of 4-azidoproline and/or a bulky alkyne partner can slow the reaction.[9] In such cases, increasing the reaction time, temperature, or catalyst/ligand concentration may be necessary.
-
Poor Solubility: One or more of your reactants may not be fully dissolved. Adjusting the solvent system can help.
-
Incorrect Stoichiometry: An improper ratio of azide to alkyne can result in an incomplete reaction. A slight excess of the more accessible partner is often used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive Cu(I) catalyst due to oxidation. | Use freshly prepared sodium ascorbate solution. Degas solvents by sparging with an inert gas (e.g., Argon or Nitrogen).[1] |
| Steric hindrance from the proline ring or alkyne partner. | Increase reaction temperature (e.g., to 37-50 °C). Increase the concentration of the copper/ligand complex. Prolong the reaction time (monitor by TLC or LC-MS).[1] | |
| Poor solubility of reactants. | Alter the solvent system. A mixture of water and an organic co-solvent like DMSO, t-BuOH, or DMF can improve solubility.[8] | |
| Substrate chelation of copper. | Increase the ligand-to-copper ratio (e.g., from 2:1 to 5:1) to ensure the catalyst remains available.[3] | |
| Presence of Side Products (e.g., Alkyne Dimerization) | Insufficient reduction of Cu(II) to Cu(I). | Increase the concentration of sodium ascorbate (e.g., to 5-10 equivalents relative to the limiting reagent).[10] |
| Oxygen in the reaction mixture. | Ensure thorough degassing of all solutions and perform the reaction under an inert atmosphere. | |
| Reaction Stalls Before Completion | Depletion of the active catalyst. | Add a fresh portion of the premixed copper/ligand solution and sodium ascorbate. |
| Product precipitation. | If the product is insoluble in the reaction mixture, try a different solvent system that can solubilize both reactants and products. |
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC with (2S,4S)-4-Azidoproline
| Component | Concentration (Final) | Notes |
| (2S,4S)-4-Azidoproline Derivative | 1 - 10 mM | Starting concentration, can be adjusted based on solubility. |
| Alkyne | 1.0 - 1.2 equivalents | A slight excess of the alkyne is often beneficial. |
| CuSO₄·5H₂O | 50 µM - 1 mM | Lower concentrations for bioconjugation; higher for small molecule synthesis. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 2:1, with 5:1 being common for bioconjugation.[3] |
| Sodium Ascorbate | 1 - 5 mM | Use a significant excess relative to copper to maintain a reducing environment.[3] |
Table 2: Comparison of Common Ligands for CuAAC
| Ligand | Solubility | Key Advantages | Common Applications |
| THPTA | High in Water | Excellent for bioconjugation, highly efficient, minimizes cytotoxicity.[6] | Labeling of proteins, peptides, and nucleic acids in aqueous buffers. |
| TBTA | Low in Water, Soluble in Organic Solvents | Highly effective at accelerating the reaction and protecting Cu(I).[7] | Small molecule synthesis, reactions in organic or mixed aqueous/organic solvents. |
| BTTAA | High in Water | Provides very fast reaction rates. | Bioconjugation where rapid kinetics are required. |
Experimental Protocols
Protocol 1: General CuAAC Reaction in Aqueous/Organic Mixture
This protocol is a good starting point for the reaction of (2S,4S)-4-Azidoproline with a small molecule alkyne.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
Dissolve the (2S,4S)-4-Azidoproline derivative (1.0 eq) and the alkyne (1.1 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or 4:1 DMSO/H₂O) to a final concentration of 10 mM.
-
-
Reaction Setup:
-
To the solution of the azide and alkyne, add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. Due to potential steric hindrance, the reaction may require several hours to overnight for completion.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Bioconjugation Protocol in Aqueous Buffer
This protocol is adapted for labeling peptides or other biomolecules with an alkyne-modified (2S,4S)-4-Azidoproline derivative.
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution must be prepared fresh.
-
Dissolve the alkyne-containing biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) to a final concentration of 1-100 µM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the solution of the alkyne-biomolecule and the (2S,4S)-4-Azidoproline derivative (use 10-50 fold excess).
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions to create a catalyst solution (e.g., for a final reaction, you might aim for 100 µM CuSO₄ and 500 µM THPTA).
-
Add the catalyst premix to the biomolecule/azide solution.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM.
-
-
Reaction and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sterically hindered substrates, incubation at 37°C may improve yield.
-
Purify the resulting conjugate using a suitable method for your biomolecule, such as dialysis, size-exclusion chromatography, or affinity purification to remove excess reagents and copper.
-
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluore.com.cn [confluore.com.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. CuAAC reactions of sterically hindered azides | Semantic Scholar [semanticscholar.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SPAAC Reactions with Azido-Modified Proteins
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving azido-modified proteins. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during bioconjugation experiments.
Troubleshooting Guides
Low or no labeling efficiency, non-specific labeling, and protein aggregation are common hurdles in SPAAC reactions. The following table summarizes potential causes and recommended solutions to these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Inefficient incorporation of the azide (B81097) group into the protein. | Confirm azide incorporation via mass spectrometry or a small-scale analytical reaction with a fluorescent alkyne probe. Optimize unnatural amino acid incorporation during protein expression if necessary.[1] |
| Presence of competing azides in the buffer. | Ensure buffers are free from sodium azide (NaN₃), which can compete with the azido-modified protein for the cyclooctyne (B158145) reagent.[1][2][3] SPAAC is highly sensitive to even low concentrations of sodium azide.[3] | |
| Slow reaction kinetics. | Increase the concentration of one or both reactants.[2][4] A 2- to 5-fold molar excess of the azide or cyclooctyne is typically recommended.[4] Increase the reaction temperature (e.g., from room temperature to 37°C) if the protein's stability permits.[4] Consider using a more reactive cyclooctyne derivative.[4][5] | |
| Incompatible buffer conditions. | The choice of buffer can significantly impact reaction rates.[6][7] For example, reactions in HEPES buffer are generally faster than in PBS.[6][7] Higher pH values (up to 10) can also increase reaction rates in some buffers like borate (B1201080) buffer.[6][7] | |
| Steric hindrance at the labeling site. | If possible, engineer the protein to place the azide group on a more solvent-exposed residue. The use of a PEG linker on the cyclooctyne reagent can also help overcome steric hindrance and improve reaction rates.[6][7][8] | |
| Non-Specific Labeling | Reaction of the cyclooctyne with cysteine residues. | Some cyclooctyne reagents, like DBCO, can react with free thiol groups on cysteine residues, leading to azide-independent labeling.[2][9][10] This thiol-yne side reaction is generally much slower than the desired SPAAC reaction.[10] If non-specific labeling is a concern, consider using a cyclooctyne derivative with lower reactivity towards thiols or temporarily blocking cysteine residues. |
| Hydrophobic interactions of the label with the protein. | The fluorescent dye or other cargo attached to the cyclooctyne may non-covalently associate with hydrophobic patches on the protein.[1] Ensure thorough purification of the labeled protein using methods like size-exclusion chromatography. Adding a non-ionic detergent (e.g., Tween-20) to purification buffers can help disrupt these interactions.[1] | |
| Protein Aggregation or Instability | High reagent concentration. | While higher concentrations can improve labeling efficiency, they may also lead to protein aggregation.[1] It is important to find an optimal concentration that balances reaction speed and protein stability. |
| Inappropriate buffer conditions. | The buffer composition, including pH and ionic strength, should be optimized for the stability of the specific protein being labeled.[8] | |
| Instability of the azido-modified protein. | The azide group itself is generally stable in biological systems.[11][12] However, the process of incorporating the unnatural amino acid or the chemical modification to introduce the azide might affect protein stability. Ensure proper storage and handling of the modified protein. |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my SPAAC reaction?
A1: The progress of a SPAAC reaction can be monitored using several analytical techniques. If your cyclooctyne reagent has a distinct UV-Vis absorbance, you can track the decrease in its absorbance over time. For example, DBCO reagents have a characteristic absorbance around 309 nm that disappears upon reaction with an azide.[2] Alternatively, you can take time points from the reaction mixture and analyze them by SDS-PAGE. The appearance of a higher molecular weight band corresponding to the labeled protein indicates a successful reaction.[4] This can be visualized by Coomassie staining or, if a fluorescent cyclooctyne is used, by in-gel fluorescence imaging.[13] Mass spectrometry can also be used to confirm the mass of the final conjugate.
Q2: What is the optimal molar ratio of cyclooctyne to azido-protein?
A2: A molar excess of either the cyclooctyne or the azido-protein is typically used to drive the reaction to completion.[2] A common starting point is a 2- to 5-fold molar excess of the limiting reagent.[4] For labeling proteins, it is common to use an excess of the cyclooctyne reagent, with ratios ranging from 5:1 to 40:1 (cyclooctyne:protein).[1] The optimal ratio should be determined empirically for each specific protein and reagent pair to maximize labeling efficiency while minimizing non-specific reactions and protein aggregation.
Q3: How do I choose the right cyclooctyne reagent?
A3: The choice of cyclooctyne reagent depends on several factors, including the desired reaction rate, solubility, and the nature of the cargo to be attached. Highly strained cyclooctynes like DBCO and BCN offer fast reaction kinetics.[5][14] The presence of a PEG linker can improve water solubility and reduce steric hindrance.[6][7] For live-cell imaging applications, biocompatibility and the absence of cytotoxicity are crucial.[14]
Q4: How can I purify my labeled protein after the SPAAC reaction?
A4: After the reaction, it is important to remove unreacted labeling reagents and any side products. Size-exclusion chromatography (SEC) is a common and effective method for separating the labeled protein from smaller molecules.[1][4] Affinity chromatography can also be used if the protein has an affinity tag.[15] Dialysis is another option for removing small molecule impurities.
Q5: Can reducing agents like DTT or TCEP interfere with the SPAAC reaction?
A5: While SPAAC is generally tolerant of reducing agents, some cyclooctynes can react with phosphines like TCEP, leading to a reduction of the azide in a Staudinger-like reaction.[16] Additionally, high concentrations of reducing agents can contribute to the thiol-yne side reaction with cysteine residues.[9] If reducing agents are necessary to maintain protein stability, their concentration should be kept to a minimum, and their compatibility with the specific cyclooctyne reagent should be considered.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Labeling of an Azido-Modified Protein
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azido-modified protein.
Materials:
-
Azido-modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
Cyclooctyne reagent (e.g., DBCO-PEG4-Fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the azido-modified protein is in an appropriate reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should typically be in the range of 1-10 mg/mL.[1]
-
Reagent Preparation: Prepare a stock solution of the cyclooctyne reagent in a suitable solvent like DMSO.
-
SPAAC Reaction:
-
Add the desired molar excess of the cyclooctyne reagent stock solution to the protein solution. It is recommended to add the reagent in small aliquots while gently mixing to avoid protein precipitation.
-
Incubate the reaction at a suitable temperature. Common conditions are room temperature (25°C) for 4-16 hours or 37°C for 1-4 hours.[1][4] The optimal time and temperature will depend on the specific reactants and should be determined empirically.
-
-
Purification:
-
After the incubation period, purify the labeled protein to remove excess cyclooctyne reagent and any byproducts. Size-exclusion chromatography is a highly effective method for this purpose.[4]
-
Collect the fractions containing the labeled protein.
-
-
Analysis:
-
Analyze the purified labeled protein using SDS-PAGE to confirm the increase in molecular weight and to assess purity. If a fluorescent cyclooctyne was used, the gel can be imaged on a fluorescence scanner.
-
Determine the degree of labeling using UV-Vis spectroscopy (if the label has a known extinction coefficient) or mass spectrometry.
-
Protocol 2: Analysis of Labeling Efficiency by SDS-PAGE
This protocol describes how to assess the efficiency of a SPAAC labeling reaction using SDS-PAGE.
Materials:
-
Aliquots of the SPAAC reaction at different time points (e.g., 0, 1, 4, and 16 hours)
-
Unlabeled azido-modified protein (as a negative control)
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and running buffer
-
Coomassie Brilliant Blue stain or a fluorescence imager (if a fluorescent label was used)
Procedure:
-
Sample Preparation:
-
To an aliquot of each reaction time point and the negative control, add SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the prepared samples onto an SDS-PAGE gel.
-
Run the gel according to standard procedures until the dye front reaches the bottom.
-
-
Visualization:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. A successful reaction will show a shift in the molecular weight of the labeled protein compared to the unlabeled control. The intensity of the shifted band relative to the unshifted band can be used to estimate the labeling efficiency.
-
In-Gel Fluorescence: If a fluorescent cyclooctyne was used, image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths.[13] Only the labeled protein will be visible.
-
-
Analysis:
-
Compare the lanes corresponding to different time points to observe the progression of the reaction. An increase in the intensity of the higher molecular weight band (or the fluorescent band) over time indicates a successful reaction.
-
Visualizations
Caption: Experimental workflow for SPAAC labeling and troubleshooting.
Caption: Logical relationship between a common problem and its potential causes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. What is SPAAC? | AxisPharm [axispharm.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Labeling with Non-Canonical Amino Acids (ncAAs)
Welcome to the technical support center for metabolic labeling with non-canonical amino acids (ncAAs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common pitfalls encountered during these powerful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls in ncAA metabolic labeling?
A1: The most frequent challenges include low incorporation efficiency of the ncAA, cellular toxicity, off-target effects, and high background signal in downstream applications like fluorescence microscopy or mass spectrometry. Each of these issues can arise from a variety of factors in your experimental setup.
Q2: How do I choose between residue-specific and site-specific ncAA incorporation?
A2: The choice depends on your experimental goal. Residue-specific incorporation, such as using L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) to replace methionine, is ideal for global analysis of newly synthesized proteins (proteome-wide analysis).[1] Site-specific incorporation is used when you want to label a single, specific protein at a predetermined position, which requires genetic modification to introduce a unique codon (like a stop codon) at the target site and the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2]
Q3: Can ncAA labeling affect protein function?
A3: Yes, replacing a canonical amino acid with an ncAA can potentially alter the structure, stability, and function of a protein.[3] This is a more significant consideration in residue-specific labeling where multiple sites within a protein are modified. It is crucial to perform functional assays on your labeled protein of interest to validate its activity.
Q4: What are the key differences between AHA and HPG?
A4: Both are methionine analogs used for residue-specific labeling. HPG has been reported to be more efficiently incorporated into proteins than AHA in some systems.[4] However, AHA may exhibit lower cellular toxicity in certain contexts. The choice between them may require empirical testing for your specific cell type and experimental conditions.
Troubleshooting Guides
Low Labeling Efficiency
Q: I am not seeing any signal from my ncAA-labeled proteins. What could be the problem?
A: This is a common issue that can stem from several factors:
-
Inefficient ncAA Incorporation:
-
Insufficient ncAA Concentration: The concentration of the ncAA in the medium may be too low to compete with its canonical counterpart. Try increasing the ncAA concentration.
-
Short Incubation Time: The labeling period may be too short for detectable incorporation. Increase the incubation time, but be mindful of potential cytotoxicity.[5]
-
Presence of Canonical Amino Acid: For residue-specific labeling with methionine analogs like AHA or HPG, it is crucial to use methionine-free medium to reduce competition.[5][6] A pre-incubation step in methionine-free medium before adding the ncAA can enhance incorporation.[5]
-
-
Problems with Downstream Detection:
-
Inefficient Click Chemistry: If you are using click chemistry for detection, ensure that all reagents are fresh and used at the correct concentrations. The copper(I) catalyst is prone to oxidation, so the use of a reducing agent like sodium ascorbate (B8700270) and a stabilizing ligand like THPTA is recommended.
-
Low Abundance of Target Protein: If you are trying to detect a specific protein, it may be expressed at very low levels. Consider enriching your protein of interest before detection.
-
High Background Signal
Q: My microscopy images have high background fluorescence, obscuring the specific signal. How can I reduce it?
A: High background can be caused by several factors:
-
Non-specific Binding of Detection Reagents:
-
Insufficient Washing: Increase the number and duration of wash steps after incubation with the fluorescent probe to remove unbound molecules.[7]
-
Blocking: Use appropriate blocking agents, such as bovine serum albumin (BSA), to reduce non-specific binding of antibodies or other detection reagents.[8]
-
-
Autofluorescence: Cells naturally fluoresce, which can contribute to background.
-
Spectral Separation: Choose a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum of your cells.[9] Far-red dyes are often a good choice as cellular autofluorescence is typically lower in this range.[9]
-
Background Quenching: Commercially available background quenching agents can be used to reduce autofluorescence.
-
-
Residual Unreacted Probe: Ensure that any unreacted fluorescent probe from the click chemistry reaction is thoroughly removed by washing.
Cellular Toxicity
Q: I am observing significant cell death after ncAA labeling. What can I do to mitigate this?
A: Cytotoxicity is a critical concern in ncAA labeling experiments.
-
ncAA Toxicity: Some ncAAs can be inherently toxic at high concentrations or with prolonged exposure.
-
Titrate ncAA Concentration: Determine the optimal ncAA concentration that provides sufficient labeling with minimal toxicity by performing a dose-response experiment.
-
Reduce Incubation Time: Shorter incubation times can reduce the toxic effects of the ncAA.
-
-
Toxicity of Methionine Depletion: For residue-specific labeling, the required methionine-free medium can itself induce cell stress and affect cell viability.[6] Minimize the time cells are kept in methionine-free medium.
-
Toxicity of Click Chemistry Reagents: The copper catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to cells. If performing click chemistry on live cells, consider using copper-free click chemistry methods like strain-promoted azide-alkyne cycloaddition (SPAAC).
Mass Spectrometry Analysis
Q: I am having trouble identifying my ncAA-labeled peptides by mass spectrometry. What are some common issues?
A: Mass spectrometry of ncAA-labeled proteins presents unique challenges:
-
Incorrect Database Search Parameters:
-
Variable Modifications: Ensure that the mass of the ncAA and any modifications from click chemistry are included as variable modifications in your database search parameters.
-
Mass Tolerance: Use appropriate precursor and fragment ion mass tolerances for your instrument.[10]
-
-
Poor Fragmentation: The ncAA may alter the fragmentation pattern of the peptide, making it difficult for search algorithms to identify.
-
Optimize Fragmentation Energy: Adjust the collision energy to ensure efficient fragmentation of the peptide backbone.
-
-
Sample Contamination: Contaminants like polymers (e.g., from detergents) can suppress the signal from your peptides of interest.[11] Ensure thorough sample cleanup.
Quantitative Data Tables
Table 1: Comparative Labeling Efficiency of Methionine Analogs in E. coli
| Non-Canonical Amino Acid | Bacterial Strain | Protein | Incorporation Rate (%) | Relative Expression Level |
| Photo-methionine (pMet) | Auxotrophic | MBP-GFP | 50 - 70 | Medium |
| Azidohomoalanine (AHA) | Auxotrophic | MBP-GFP | ~50 | Medium |
| Homopropargylglycine (HPG) | Auxotrophic | MBP-GFP | 70 - 80 | Lower |
| Photo-methionine (pMet) | Prototrophic | MBP-GFP | Sharp decrease after initial hours | Higher |
| Azidohomoalanine (AHA) | Prototrophic | MBP-GFP | Sharp decrease after initial hours | Higher |
| Homopropargylglycine (HPG) | Prototrophic | MBP-GFP | 70 - 80 | Higher |
Data synthesized from Jecmen et al., International Journal of Molecular Sciences, 2023.[11][12][13]
Table 2: Recommended Starting Concentrations and Incubation Times for ncAA Labeling
| ncAA | Cell Type | Recommended Starting Concentration | Recommended Incubation Time | Notes |
| AHA | Cultured Mammalian Cells | 50 µM - 4 mM | 1 - 24 hours | Optimal concentration and time are cell-type dependent and should be empirically determined.[5] |
| HPG | Cultured Mammalian Cells | 50 µM - 250 µM | 1 - 24 hours | Often requires methionine-free media for efficient labeling.[4] |
| βES | HeLa Cells | Not specified | Not specified | Can be efficiently incorporated in complete growth medium.[4] |
These are general recommendations. Optimal conditions should be determined experimentally for each specific system.
Detailed Experimental Protocols
Protocol 1: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
This protocol provides a general workflow for labeling newly synthesized proteins in cultured cells with AHA.
-
Cell Culture Preparation:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Culture cells in standard complete medium until they reach the desired confluency.
-
-
Methionine Depletion:
-
Aspirate the complete medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells in pre-warmed methionine-free medium for 15-30 minutes to deplete intracellular methionine stores.[5]
-
-
AHA Labeling:
-
Prepare a stock solution of AHA in sterile water or PBS.
-
Add the AHA stock solution to the methionine-free medium to the desired final concentration (e.g., 50 µM).
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Protocol 2: Click Chemistry in Cell Lysate (CuAAC)
This protocol describes the labeling of AHA-containing proteins in a cell lysate with an alkyne-functionalized probe (e.g., a fluorescent dye or biotin).
-
Reagent Preparation:
-
Protein Lysate: Use 50 µL of protein lysate (1-5 mg/mL).
-
Alkyne Probe: Prepare a stock solution of the alkyne probe (e.g., 2.5 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
THPTA Ligand: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water.
-
-
Click Reaction Assembly:
-
In a microfuge tube, add the following in order:
-
50 µL of protein lysate
-
90 µL of PBS
-
20 µL of 2.5 mM alkyne probe
-
-
Vortex briefly to mix.
-
Add 10 µL of 100 mM THPTA solution and vortex.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.
-
Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 30 minutes.
-
-
Downstream Analysis:
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or affinity purification.
-
Mandatory Visualization
Caption: A troubleshooting workflow for low or no signal in ncAA labeling experiments.
Caption: The Unfolded Protein Response (UPR) as a potential off-target effect of ncAA-induced protein misfolding.
References
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. microscopyfocus.com [microscopyfocus.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Containing (2S,4S)-4-Azidoproline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with proteins containing the unnatural amino acid (2S,4S)-4-Azidoproline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying proteins containing (2S,4S)-4-Azidoproline?
The primary challenges often revolve around protein expression, stability, and folding. The incorporation of (2S,4S)-4-Azidoproline can introduce conformational strain due to the specific stereochemistry of the azide (B81097) group. This may lead to lower expression yields, increased protein aggregation, or misfolding. For instance, studies on the related compound (2S,4S)-4-fluoroproline have shown that its incorporation into certain proteins can be unsuccessful, suggesting that the 'S' configuration at the C4 position of the proline ring can be destabilizing depending on the protein context.[1][2]
Q2: How can I confirm the successful incorporation of (2S,4S)-4-Azidoproline into my target protein?
Successful incorporation can be verified using several methods:
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Mass Spectrometry: This is the most definitive method. An increase in the protein's molecular weight corresponding to the mass of azidoproline minus the mass of a natural proline residue will confirm incorporation.
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Click Chemistry Labeling: The azide group is a bio-orthogonal handle that can be specifically reacted with an alkyne-containing fluorescent dye or biotin (B1667282) tag via click chemistry.[3][4][5][6] Subsequent detection by in-gel fluorescence or western blot (for biotin) will confirm the presence of the azide group.
-
Amino Acid Analysis: This classic method can also be used to detect the presence of the unnatural amino acid in a purified protein sample.
Q3: Is a standard affinity tag (e.g., His-tag, GST-tag) recommended for purifying proteins with (2S,4S)-4-Azidoproline?
Yes, using a standard affinity tag is highly recommended. It provides a reliable initial capture step, which is crucial, especially if the expression levels of the modified protein are low. The purification workflow would typically involve an initial affinity chromatography step to isolate the tagged protein, followed by further polishing steps if higher purity is required.
Q4: Can the azide group on the proline interfere with protein purification?
The azide group is generally considered bio-orthogonal, meaning it is chemically inert to the functional groups typically found in proteins and common buffer components.[6] Therefore, it should not directly interfere with standard chromatography techniques like ion exchange or size exclusion chromatography. However, the conformational changes induced by the azidoproline may expose hydrophobic patches or alter the protein's surface charge, which could indirectly affect its behavior during purification.
Troubleshooting Guide
Low or No Protein Expression
| Question | Possible Cause | Suggested Solution |
| I'm not seeing any expression of my azidoproline-containing protein. | Toxicity of the unnatural amino acid: High concentrations of (2S,4S)-4-Azidoproline may be toxic to the expression host. | Titrate the concentration of (2S,4S)-4-Azidoproline in the growth media to find the optimal, non-toxic concentration. |
| Inefficient incorporation machinery: The orthogonal aminoacyl-tRNA synthetase/tRNA pair may not be efficiently incorporating the azidoproline. | Optimize the expression of the synthetase/tRNA pair. Consider using a different promoter or a higher copy number plasmid for the synthetase/tRNA. | |
| Protein instability and degradation: The incorporated azidoproline may be destabilizing the protein, leading to rapid degradation by cellular proteases.[1][2] | Lower the expression temperature (e.g., 18-25°C) to slow down protein synthesis and degradation. Add protease inhibitors to the lysis buffer. |
Protein Insolubility and Aggregation
| Question | Possible Cause | Suggested Solution |
| My azidoproline-containing protein is found in inclusion bodies. | Misfolding due to conformational strain: The stereochemistry of (2S,4S)-4-Azidoproline may disrupt proper protein folding. | Optimize expression conditions by lowering the temperature and inducer concentration. Co-express molecular chaperones to assist in folding. |
| Attempt to refold the protein from inclusion bodies using denaturants like urea (B33335) or guanidine (B92328) hydrochloride, followed by a gradual removal of the denaturant. | ||
| My protein precipitates during purification. | Inappropriate buffer conditions: The buffer's pH or ionic strength may not be optimal for the modified protein's stability.[7] | Perform a buffer screen to find the optimal pH and salt concentration. Add stabilizing agents like glycerol (B35011) (5-10%), arginine (50-100 mM), or non-detergent sulfobetaines to the purification buffers. |
| High protein concentration: The protein may be prone to aggregation at high concentrations. | Perform purification steps at a lower protein concentration. Elute the protein in a larger volume from chromatography columns. |
Low Yield and Purity
| Question | Possible Cause | Suggested Solution |
| I'm losing my protein at each purification step. | Suboptimal chromatography conditions: The binding or elution conditions for the chromatography steps may not be optimized for the modified protein. | Re-optimize the binding and elution conditions for each chromatography step (e.g., imidazole (B134444) concentration for His-tag purification, salt gradient for ion exchange). |
| Nonspecific binding to resins or surfaces: The protein may be adsorbing to the chromatography resin or other surfaces. | Add a non-ionic detergent (e.g., 0.1% Tween-20) or increase the salt concentration in the buffers to reduce nonspecific interactions. | |
| My purified protein has many contaminants. | Inefficient initial capture: The initial affinity purification step may not be efficient enough. | Ensure the affinity tag is accessible. If using a His-tag, consider denaturing purification if the tag is buried in the native protein. |
| Co-purification with host proteins: The modified protein may be interacting with host cell proteins. | Add a high salt wash step (e.g., 500 mM NaCl) during affinity chromatography to disrupt ionic interactions with contaminating proteins. Consider adding an additional purification step, such as ion exchange or size exclusion chromatography. |
Experimental Protocols
Protocol 1: Expression and Initial Purification of a His-tagged Protein Containing (2S,4S)-4-Azidoproline
-
Transformation: Co-transform the expression vector for your protein of interest (with a TAG codon at the desired position) and the plasmid containing the orthogonal aminoacyl-tRNA synthetase/tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the cells in a minimal medium to an OD600 of 0.4-0.6.
-
Supplement the medium with (2S,4S)-4-Azidoproline to a final concentration of 1-2 mM.
-
Induce protein expression with IPTG (and arabinose if the synthetase is under an arabinose-inducible promoter).
-
Incubate at a reduced temperature (e.g., 20°C) for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography (His-tag):
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Protocol 2: Click Chemistry-Mediated Affinity Purification
This protocol is useful for purifying the azidoproline-containing protein without a traditional affinity tag or as an orthogonal purification step.
-
Click Reaction:
-
To the clarified cell lysate, add an alkyne-biotin conjugate (e.g., DBCO-biotin for copper-free click chemistry).
-
If using copper-catalyzed click chemistry, add CuSO4, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
-
Streptavidin Affinity Chromatography:
-
Equilibrate a streptavidin-agarose column with a suitable buffer (e.g., PBS).
-
Load the click-reacted lysate onto the column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the biotinylated protein under denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) or using a competitive elution buffer containing free biotin.
-
Data Presentation
Table 1: Example Purification Table for Azidoproline-Containing Protein
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 10 | 2 | 100 |
| Ni-NTA Eluate | 15 | 8 | 53 | 80 |
| Size Exclusion | 6 | 5.5 | 92 | 55 |
This is an example table. Researchers should generate their own data to track purification efficiency.
Visualizations
Caption: Workflow for the expression and purification of proteins containing (2S,4S)-4-Azidoproline.
Caption: Troubleshooting logic for common issues in azidoproline-protein purification.
References
- 1. Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target labeling with (2S,4S)-H-L-Pro(4-N3)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target labeling when using (2S,4S)-H-L-Pro(4-N3)-OH for metabolic labeling and subsequent bioorthogonal reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a proline analog that contains an azide (B81097) group. It is designed for metabolic incorporation into newly synthesized proteins in place of natural proline. The azide group serves as a bioorthogonal handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the specific attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization or enrichment of newly synthesized proteins.
Q2: What are the potential sources of off-target labeling with this compound?
Off-target labeling can arise from several sources:
-
Non-specific incorporation: The cellular machinery may incorporate this compound at sites other than proline, although this is generally considered to be a low-frequency event for amino acid analogs.
-
Side reactions of the azide group: The azide moiety itself is generally considered bioorthogonal, meaning it should not react with native cellular components. However, under certain conditions or in the presence of specific cellular molecules, side reactions could potentially occur.
-
Off-target reactions of click chemistry reagents: The reagents used for the subsequent click chemistry reaction can be a source of off-target labeling. For instance, in CuAAC, the copper catalyst can cause oxidative damage to proteins. In SPAAC, some strained alkyne reagents have been reported to react with cellular nucleophiles like thiols.
-
Contamination with other labeled species: Endogenously biotinylated proteins can be a source of background in experiments using biotin as a reporter.
Q3: What are the key differences between CuAAC and SPAAC for detecting incorporated this compound?
Both CuAAC and SPAAC are click chemistry reactions used to label the azide group of incorporated this compound. The choice between them depends on the experimental system.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (relies on ring strain of the alkyne) |
| Reaction Speed | Generally faster | Can be slower, but newer strained alkynes have improved kinetics |
| Biocompatibility | Copper can be toxic to cells, limiting its use in live-cell imaging. | Generally considered more biocompatible for live-cell applications. |
| Reagents | Terminal alkyne | Cyclooctyne-based reagents (e.g., DBCO, BCN) |
| Potential for Off-Target Effects | Copper-mediated oxidative damage to proteins. | Some strained alkynes can react with thiols. |
Troubleshooting Guides
Issue 1: High background or non-specific signal in my negative control.
High background in your negative control (e.g., cells not treated with this compound but subjected to the click reaction and detection) can obscure your true signal.
Experimental Workflow for Diagnosing High Background
Caption: A logical workflow for troubleshooting high background signals.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence of cells or reagents | Image cells before the click reaction to assess endogenous fluorescence. Use high-quality, purified reagents. |
| Non-specific binding of the detection reagent | Increase the number and duration of wash steps. Include blocking steps (e.g., with BSA or serum) before adding the detection reagent. |
| Endogenous biotinylated proteins (if using biotin-streptavidin) | Deplete endogenous biotinylated proteins using streptavidin beads before the click reaction and analysis. |
| Copper-induced fluorescence (CuAAC) | Use copper-coordinating ligands (e.g., TBTA) to stabilize the copper(I) oxidation state and reduce background. |
| Off-target reaction of the alkyne probe (SPAAC) | Test different strained alkyne reagents, as some have lower off-target reactivity. |
Issue 2: Low or no signal in my experimental sample.
A weak or absent signal can be due to inefficient incorporation of the proline analog or problems with the click reaction.
Experimental Workflow for Diagnosing Low Signal
References
Technical Support Center: Mass Spectrometry Analysis of Azido-Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azido-labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Signal from my Azido-Labeled Peptide
Q: I am not seeing the expected mass for my azido-labeled peptide, or the signal is very weak. What are the possible causes and how can I troubleshoot this?
A: A weak or absent signal for your azido-labeled peptide can stem from several factors, ranging from sample preparation to the inherent properties of the peptide itself. Here is a step-by-step troubleshooting guide:
Troubleshooting Guide: Low/No Signal of Azido-Labeled Peptides
-
Verify Peptide Integrity and Concentration:
-
Confirm Peptide Synthesis: Ensure the peptide was successfully synthesized with the azide (B81097) modification. A common side reaction during solid-phase peptide synthesis (SPPS) is the reduction of the azide group to a primary amine, resulting in a mass decrease of 26 Da[1]. Analyze the crude peptide product by MS to check for this byproduct.
-
Accurate Quantification: Use a reliable method for peptide quantification. Extremely hydrophobic or hydrophilic peptides can be challenging to handle and may lead to inaccurate concentration measurements[2].
-
-
Optimize Mass Spectrometer Settings:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for peptides. Ensure the source parameters (e.g., spray voltage, gas flow, temperature) are optimized for peptides of similar size and hydrophobicity.
-
Mass Analyzer: Check the calibration of your mass spectrometer.
-
-
Address Potential Ionization Suppression:
-
Sample Purity: The presence of contaminants from synthesis or sample preparation (e.g., salts, detergents) can suppress the ionization of your target peptide. Ensure proper desalting and cleanup of your sample.
-
Amino Acid Composition: The amino acid composition of a peptide significantly influences its ionization efficiency[3][4][5]. Peptides with a higher number of basic residues (e.g., Arginine, Lysine, Histidine) tend to ionize better in positive ion mode. The presence of the azide group may alter the overall ionization properties.
-
-
Consider In-Source Fragmentation/Decay:
-
Azide-containing molecules can be prone to in-source fragmentation, where the azide group expels a neutral nitrogen molecule (N₂), resulting in a mass loss of 28 Da[6]. Look for a peak at [M-28+H]⁺ in your mass spectrum. This fragmentation can reduce the intensity of the parent ion.
-
Issue 2: Unexpected Peaks in the Mass Spectrum
Q: I am observing unexpected peaks in my mass spectrum that do not correspond to my target azido-peptide. What could these be?
A: The presence of unexpected peaks is a common challenge. These can arise from side reactions during synthesis, fragmentation in the mass spectrometer, or contaminants.
Troubleshooting Guide: Identifying Unexpected Peaks
-
Check for Common Side Products from Synthesis:
-
Azide Reduction: As mentioned, the reduction of the azide (-N₃) to a primary amine (-NH₂) during the final trifluoroacetic acid (TFA) cleavage from the solid support is a frequent side reaction[1]. This leads to a peak at [M-26+H]⁺ .
-
Other Synthesis-Related Impurities: Review the synthesis protocol for other potential side reactions, such as incomplete deprotection or deletions.
-
-
Identify In-Source and Post-Source Fragmentation Products:
-
Loss of Nitrogen (N₂): The most common fragmentation of the azide group is the loss of N₂, resulting in a peak at [M-28+H]⁺ [6]. This can occur both in the ion source and during the flight of the ions to the detector (post-source decay), which can lead to broadened or "metastable" peaks[6].
-
Backbone Fragmentation: Like all peptides, azido-labeled peptides will undergo fragmentation along the peptide backbone, generating b- and y-ions, especially in MS/MS experiments[7][8][9].
-
-
Consider Contaminants:
-
Ensure all reagents and solvents are of high purity. Common contaminants include polymers (e.g., from plasticware) and residual synthesis reagents.
-
Quantitative Data Summary: Common Mass Shifts in Azido-Peptide Analysis
| Observation | Mass Shift (Da) | Likely Cause | Citation(s) |
| Unexpected Peak | -26 | Reduction of azide to a primary amine during synthesis. | [1] |
| Unexpected Peak | -28 | In-source or post-source loss of N₂ from the azide group. | [6] |
Issue 3: Challenges in MS/MS Fragmentation and Data Interpretation
Q: I am having difficulty getting good fragmentation spectra (MS/MS) for my azido-labeled peptide, making sequence confirmation and localization of the azide difficult. How can I improve this?
A: Obtaining high-quality MS/MS spectra is crucial for structural confirmation. The presence of the azide modification can influence fragmentation patterns.
Troubleshooting Guide: Optimizing MS/MS of Azido-Labeled Peptides
-
Optimize Collision Energy:
-
The optimal collision energy for fragmentation can vary depending on the peptide's sequence, charge state, and the mass spectrometer used. Perform a collision energy ramp or test several discrete energy levels to find the best fragmentation conditions.
-
-
Consider Different Fragmentation Techniques:
-
Collision-Induced Dissociation (CID): This is the most common method and typically yields b- and y-ions from backbone cleavage[8][9].
-
Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD): These techniques are often gentler and can be advantageous for preserving labile modifications. They produce primarily c- and z-ions[8]. If you are losing the azide group upon CID, ETD or ECD might provide complementary and more informative fragmentation.
-
-
Interpret the Fragmentation Spectrum Carefully:
-
Look for the characteristic neutral loss of 28 Da (N₂) from fragment ions containing the azido-modification. This can be a diagnostic marker for the presence and location of the azide.
-
The charge state of the precursor ion can significantly affect the fragmentation pattern. Doubly charged precursors often yield a richer series of fragment ions compared to singly charged precursors[7].
-
Experimental Protocols
Protocol: Detection of Azide Reduction by Mass Spectrometry
This protocol is adapted from methodologies for analyzing peptide purity and side reactions[1].
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, typically 50% acetonitrile (B52724) in water with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry in positive ion mode.
-
Acquire a full MS scan over a mass range that includes the expected mass of the azido-peptide and the potential reduced amine byproduct.
-
-
Data Analysis:
-
Examine the mass spectrum for two key peaks:
-
The expected mass of the intact azido-containing peptide ([M+H]⁺).
-
A peak corresponding to a mass difference of -26 Da from the expected mass, which indicates the presence of the reduced amine byproduct ([M-26+H]⁺)[1].
-
-
The relative intensities of these two peaks can be used to estimate the extent of the azide reduction side reaction.
-
Visualizations
Caption: Workflow from synthesis to MS analysis of azido-peptides.
Caption: Decision tree for troubleshooting low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
- 5. ETIS [etis.ee]
- 6. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Advances in Mass Spectrometry Fragmentation Techniques for Peptide and Protein Characterization: CID to ETD | Semantic Scholar [semanticscholar.org]
- 9. Mascot help: Peptide fragmentation [matrixscience.com]
Technical Support Center: Improving Signal-to-Noise in Fluorescence Imaging of Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in fluorescence imaging. Our goal is to help you enhance your signal-to-noise ratio for clearer, more reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence?
High background fluorescence can originate from several sources, broadly categorized as autofluorescence, non-specific binding of fluorescent probes, and issues with reagents or materials.[1] Autofluorescence is the natural fluorescence emitted by biological materials such as collagen, elastin, NADH, and flavins.[1] Non-specific binding occurs when fluorescently labeled antibodies or dyes adhere to unintended targets within the sample.[1][2] Additionally, reagents like cell culture media, mounting solutions, and even plasticware can be inherently fluorescent or contaminated, contributing to background noise.[1]
Q2: How can I determine the source of high background in my images?
A systematic approach with proper controls is essential. The first step is to examine an unstained sample (cells or tissue that has gone through all the processing steps except for the addition of the fluorescent probe).[1] If you observe significant fluorescence in this control, autofluorescence is the likely culprit.[3] If the unstained sample is dark but your stained sample has high background, the issue is more likely due to non-specific binding of your fluorescent probe or fluorescence from other reagents.[1]
Q3: My fluorescence signal is very weak. What are the common causes?
Weak or absent fluorescence signals can stem from a variety of factors. These include low expression levels of the target protein in your sample, degradation of the antigen during fixation, or inefficient permeabilization, which prevents antibodies from reaching their intracellular targets.[2] Other common causes are suboptimal primary or secondary antibody concentrations, incorrect storage of antibodies leading to loss of activity, or a mismatch between the fluorophore's excitation/emission spectra and the microscope's filters.[4] Photobleaching, the light-induced destruction of the fluorophore, can also significantly diminish the signal, especially during prolonged imaging sessions.[5]
Q4: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[5] It is primarily caused by high-intensity light exposure and the generation of reactive oxygen species.[5] To minimize photobleaching, you can:
-
Reduce illumination intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.[5]
-
Minimize exposure time: Use shorter exposure times for image acquisition.[5]
-
Use antifade mounting media: These reagents contain scavengers that neutralize reactive oxygen species, thus protecting the fluorophores.[6][]
-
Choose photostable fluorophores: Some dyes are inherently more resistant to photobleaching than others.[5]
-
Image in low-oxygen conditions (for live-cell imaging): Reducing the oxygen available can decrease the rate of photobleaching.[5]
Q5: How do I choose the right fluorophore for my experiment?
Selecting the appropriate fluorophore is critical for a successful experiment. Key factors to consider include:
-
Spectral compatibility: Ensure the fluorophore's excitation and emission spectra are compatible with your microscope's lasers and filters.[5]
-
Brightness: A brighter fluorophore (a product of its extinction coefficient and quantum yield) will provide a stronger signal.[3]
-
Photostability: For experiments requiring long or repeated exposures, choose a photostable dye to minimize signal loss.[5]
-
pH sensitivity: Some fluorophores are sensitive to pH changes, which can affect their fluorescence intensity.
-
Size: For labeling with antibody conjugates, smaller fluorophores can sometimes provide better access to the target antigen.
-
Multiplexing considerations: When using multiple fluorophores, select dyes with minimal spectral overlap to avoid bleed-through between channels.[2]
Troubleshooting Guides
Guide 1: High Background Fluorescence
This guide provides a step-by-step approach to diagnosing and resolving high background fluorescence.
Problem: High background fluorescence is obscuring the specific signal.
Step 1: Identify the Source
-
Action: Image an unstained control sample.
-
Interpretation:
-
Fluorescence present: The primary source is likely autofluorescence . Proceed to Troubleshooting Autofluorescence.
-
No fluorescence: The background is likely due to non-specific binding or reagent issues . Proceed to Step 2.
-
Step 2: Address Non-Specific Antibody Binding
-
Action: Run a secondary antibody-only control (omit the primary antibody).[4]
-
Interpretation:
-
Staining observed: The secondary antibody is binding non-specifically.
-
No staining: The primary antibody is the source of non-specific binding.
-
Troubleshooting Autofluorescence
-
Reduce Fixation-Induced Autofluorescence:
-
Minimize fixation time.[11]
-
Consider using a non-aldehyde-based fixative like chilled methanol (B129727) or ethanol, especially for cell surface markers.[1][12]
-
Treat samples with a reducing agent like sodium borohydride (B1222165) after aldehyde fixation (use with caution as results can be variable).[11]
-
-
Quench Endogenous Fluorophores:
-
Spectral Separation:
Guide 2: Weak or No Signal
This guide helps to identify and resolve issues leading to a faint or absent fluorescent signal.
Problem: The expected fluorescent signal is weak or completely absent.
Step 1: Verify Microscope and Imaging Settings
-
Action: Ensure the correct laser lines and emission filters for your chosen fluorophore are being used. Check that the detector gain and exposure time are set appropriately.[3]
-
Solution: Consult the fluorophore's spectral properties and adjust microscope settings accordingly. Increase gain or exposure time, but be mindful of increasing background and photobleaching.
Step 2: Check Antibody and Staining Protocol
-
Action: Review your antibody concentrations and incubation times.
-
Solution 1: Optimize Antibody Dilution: Perform a titration experiment to find the optimal concentration for your primary and secondary antibodies. Too low of a concentration will result in a weak signal.[9][14]
-
Solution 2: Increase Incubation Time: For low-abundance targets, consider a longer primary antibody incubation, such as overnight at 4°C.[9][15]
-
Solution 3: Verify Antibody Compatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[4]
Step 3: Evaluate Sample Preparation
-
Action: Assess your fixation and permeabilization methods.
-
Solution 1: Optimize Fixation: Over-fixation can mask the antigen epitope. Try reducing the fixation time or using a different fixative.[16]
-
Solution 2: Ensure Adequate Permeabilization: For intracellular targets, ensure the permeabilization step is sufficient for the antibody to access its target. You may need to try a different detergent or adjust the incubation time.[16]
Step 4: Control for Photobleaching
-
Action: Determine if signal loss is occurring during imaging.
-
Solution: Image a fresh area of the slide. If the signal is initially bright and then fades, photobleaching is occurring. Refer to the FAQ on minimizing photobleaching for solutions.[5]
Quantitative Data
Table 1: Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness |
| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 | High |
| FITC | 494 | 512 | ~75,000 | ~0.36 | Moderate |
| Cy3 | 550 | 570 | 150,000 | ~0.15 | High |
| TRITC | 557 | 576 | ~85,000 | ~0.20 | Moderate |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | High |
| Texas Red | 589 | 615 | ~85,000 | ~0.55 | High |
| Cy5 | 650 | 670 | 250,000 | ~0.20 | Very High |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 | Very High |
Note: Molar extinction coefficient and quantum yield can vary depending on the environment (e.g., solvent, pH). The values presented are for reference under typical conditions.[17][18]
Table 2: Properties of Common Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness |
| EGFP | 488 | 507 | 56,000 | 0.60 | High |
| EYFP | 514 | 527 | 84,000 | 0.61 | Very High |
| mCherry | 587 | 610 | 72,000 | 0.22 | Moderate |
| tdTomato | 554 | 581 | 138,000 | 0.69 | Extremely High |
| mTagBFP2 | 400 | 456 | 43,000 | 0.67 | Moderate |
Note: Properties of fluorescent proteins can be influenced by their fusion partners and the cellular environment.[9][10]
Experimental Protocols
Protocol 1: Standard Indirect Immunofluorescence Staining of Adherent Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)
-
Primary Antibody diluted in Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Fluorophore-conjugated Secondary Antibody diluted in Antibody Dilution Buffer
-
Antifade Mounting Medium
-
Coverslips and microscope slides
Procedure:
-
Cell Culture: Grow adherent cells on sterile coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.[15]
-
Fixation: Add 4% PFA in PBS to cover the cells and incubate for 15-20 minutes at room temperature.[15]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for at least 60 minutes at room temperature to block non-specific antibody binding sites.
-
Primary Antibody Incubation: Remove the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[15]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[15]
-
Sealing: Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging: Image the sample using a fluorescence microscope with the appropriate filters for your fluorophore.
Protocol 2: Titration of Primary Antibody
Purpose: To determine the optimal dilution of a primary antibody that gives the best signal-to-noise ratio.
Procedure:
-
Prepare a series of dilutions of your primary antibody in antibody dilution buffer (e.g., 1:50, 1:100, 1:200, 1:400, 1:800, 1:1600).
-
Prepare multiple coverslips of your cells, fixed and permeabilized according to your standard protocol.
-
Include a negative control that will not be incubated with the primary antibody.
-
Incubate each coverslip with a different dilution of the primary antibody, following your standard incubation protocol.
-
Wash all coverslips under identical conditions.
-
Incubate all coverslips with the same concentration of the secondary antibody.
-
Wash and mount all coverslips.
-
Image all coverslips using the exact same microscope settings (laser power, exposure time, gain).
-
Compare the images to identify the dilution that provides a strong specific signal with minimal background fluorescence.[9]
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Key strategies for improving signal-to-noise ratio.
Caption: Standard indirect immunofluorescence experimental workflow.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine - Wikipedia [en.wikipedia.org]
- 4. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. qiagen.com [qiagen.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Fluorophore Selection Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 15. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. proteopedia.org [proteopedia.org]
- 17. R<0> values for some Alexa Fluor dyes—Table 1.6 | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. FPbase :: Table of Fluorescent Protein Properties [fpbase.org]
Validation & Comparative
A Head-to-Head Comparison: (2S,4S)-H-L-Pro(4-N3)-OH versus Alkyne-Containing Analogs for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the precise labeling of proteins is paramount for elucidating biological functions and developing novel therapeutics. Proline analogs equipped with bioorthogonal handles have emerged as powerful tools for visualizing and isolating proteins, particularly collagen, due to its high proline content. This guide provides an objective comparison between the azide-functionalized proline analog, (2S,4S)-H-L-Pro(4-N3)-OH (4-azidoproline), and its alkyne-containing counterparts, with a focus on their application in metabolic labeling and subsequent click chemistry-based detection.
The core of this technique lies in introducing a non-natural amino acid analog, bearing a chemical reporter group (an azide (B81097) or an alkyne), into proteins during cellular protein synthesis.[1] This "tagging" is followed by a highly specific and bioorthogonal "click" reaction, which covalently attaches a probe (e.g., a fluorophore or a biotin (B1667282) tag) to the modified protein.[2] This allows for the visualization or enrichment of newly synthesized proteins.[3]
This compound is a widely used proline analog where an azide group is installed at the C4 position of the pyrrolidine (B122466) ring.[3][4] The azide serves as a versatile chemical handle for bioorthogonal ligation.[5] Its primary alternatives are proline analogs containing a terminal alkyne group, or other alkyne-containing amino acids like L-propargylglycine (Pra) that can sometimes be incorporated in place of proline or other amino acids.
Comparative Performance: Azide vs. Alkyne Proline Analogs
While direct, peer-reviewed studies quantitatively benchmarking the metabolic incorporation and labeling efficiency of this compound against a specific alkyne-proline analog are not extensively available, a comparison can be drawn based on the established principles of metabolic labeling and the respective click chemistry reactions they undergo.
The choice between an azide- and an alkyne-modified proline analog largely depends on the subsequent detection method and the specific biological context. The azide group is generally considered to be less sterically demanding and more metabolically tolerable than some bulky alkyne groups. However, the development of various alkyne reporters, including those for copper-free click chemistry, has broadened their applicability.
Table 1: Comparison of this compound and an Alkyne-Containing Analog (L-Propargylglycine) for Protein Labeling
| Feature | This compound | L-Propargylglycine (Alkyne Analog) | Key Considerations & References |
| Bioorthogonal Handle | Azide (-N₃) | Terminal Alkyne (-C≡CH) | The azide is small and generally considered bio-inert.[6] The terminal alkyne is also small and effective in click reactions.[7] |
| Primary Ligation Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC); Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Both can undergo CuAAC. This compound offers the flexibility of copper-free SPAAC with strained alkynes (e.g., DBCO, BCN).[4][8] |
| Metabolic Incorporation | Generally well-tolerated and incorporated into newly synthesized collagen.[3] | Can be incorporated, but may also act as an inhibitor for certain enzymes like proline dehydrogenase.[9] | The efficiency of incorporation is cell-type and protein-dependent. High concentrations of any analog can lead to toxicity. |
| Biocompatibility (Live-Cell Labeling) | High. Enables copper-free SPAAC, which is ideal for live-cell imaging due to the absence of cytotoxic copper catalysts.[3] | Moderate to High. CuAAC requires a copper catalyst, which can be toxic to cells. However, low-toxicity ligand-supported copper systems are available. Not suitable for SPAAC.[6] | SPAAC is the preferred method for live-cell imaging to avoid copper-induced artifacts. |
| Reaction Kinetics | SPAAC reactions are generally slower than CuAAC. CuAAC reactions are very fast and efficient. | CuAAC reactions are very fast and efficient. | The choice of catalyst and ligands can significantly influence CuAAC kinetics. |
| Probe Availability | A vast library of alkyne-functionalized probes (fluorophores, biotin, etc.) is commercially available. | A wide array of azide-functionalized probes is commercially available. | The commercial availability of specific probes may influence the choice of analog. |
Experimental Methodologies
The following sections provide detailed protocols for metabolic labeling of proteins using either this compound or an alkyne-containing analog, followed by fluorescent detection via click chemistry.
I. Metabolic Labeling of Proteins in Cultured Cells
This protocol describes the incorporation of the proline analog into cellular proteins.
-
Cell Culture: Plate mammalian cells (e.g., fibroblasts, osteoblasts) on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and grow to 70-80% confluency in standard growth medium.
-
Preparation of Labeling Medium: Prepare a proline-free cell culture medium. Supplement this medium with either this compound or L-propargylglycine to a final concentration of 1-4 mM. The optimal concentration should be determined empirically for each cell type to maximize incorporation while minimizing cytotoxicity.
-
Metabolic Labeling: Remove the standard growth medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 12-48 hours under standard culture conditions (37°C, 5% CO₂). The incubation time can be optimized based on the protein of interest's turnover rate.
-
Cell Processing: After incubation, proceed with either fixation for endpoint imaging (Protocol II) or direct labeling in live cells if using a copper-free reaction (Protocol III).
II. Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells
This protocol is suitable for both azide- and alkyne-labeled proteins.
-
Cell Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following in order:
-
PBS (885 µL)
-
Fluorescent Probe (azide or alkyne, 5 µM final concentration) (10 µL of a 500 µM stock in DMSO)
-
Copper(II) Sulfate (1 mM final concentration) (20 µL of a 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the fluorophore and improve efficiency; 5 mM final concentration) (20 µL of a 50 mM stock in water)
-
Sodium Ascorbate (20 mM final concentration, freshly prepared) (40 µL of a 500 mM stock in water)
-
-
Labeling Reaction: Wash cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI. Image the cells using fluorescence microscopy.
III. Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol is for cells metabolically labeled with this compound.
-
Cell Preparation: After metabolic labeling (Protocol I), wash the cells twice with warm, serum-free medium.
-
SPAAC Reaction: Add a pre-warmed medium containing a strained alkyne probe (e.g., DBCO-fluorophore) at a final concentration of 10-50 µM to the cells.
-
Incubation: Incubate for 60-120 minutes at 37°C, protected from light.
-
Washing and Imaging: Wash the cells three times with warm medium. Image the live cells using a fluorescence microscope equipped with an environmental chamber.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in metabolic labeling and subsequent detection.
Caption: General workflow for metabolic labeling and detection.
Caption: Click chemistry ligation pathways for azide-labeled proteins.
Conclusion
Both this compound and alkyne-containing proline analogs are valuable tools for the bioorthogonal labeling of proteins. The azidoproline offers significant advantages for live-cell imaging due to its compatibility with copper-free SPAAC reactions, which circumvent the issue of copper cytotoxicity. For endpoint analyses on fixed cells, both analogs can be effectively used with the highly efficient CuAAC reaction. The ultimate choice will depend on the specific experimental goals, the biological system under investigation, and the availability of the desired detection probes. Researchers should empirically optimize labeling conditions to ensure robust incorporation and minimal cellular perturbation.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Protein labeling protocol [abberior.rocks]
- 6. L-Propargylglycine | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. View of From Azidoproline to Functionalizable Collagen [chimia.ch]
A Comparative Guide to Validating Protein Labeling Specificity: (2S,4S)-4-Azidoproline vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is paramount for elucidating biological processes and developing targeted therapeutics. This guide provides an objective comparison of protein labeling using (2S,4S)-4-Azidoproline with a widely used alternative, L-Azidohomoalanine (AHA). We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to clarify complex workflows.
(2S,4S)-4-Azidoproline is a proline analog that can be metabolically incorporated into proteins, primarily collagen due to its high proline content. This incorporation introduces an azide (B81097) group, a bioorthogonal handle that allows for the specific attachment of reporter molecules, such as fluorophores or biotin (B1667282), via click chemistry. Validating the specificity of this labeling is crucial to ensure that the observed signals are truly representative of the target protein and not due to off-target effects.
Comparative Analysis of Labeling Reagents
The choice of a non-canonical amino acid for metabolic labeling depends on several factors, including incorporation efficiency, biological perturbation, and the specific protein of interest. Here, we compare (2S,4S)-4-Azidoproline with L-Azidohomoalanine (AHA), a methionine analog and a workhorse in the field of metabolic labeling.
| Feature | (2S,4S)-4-Azidoproline | L-Azidohomoalanine (AHA) |
| Target Amino Acid | Proline | Methionine |
| Primary Protein Targets | Proline-rich proteins, especially collagen. | All newly synthesized proteins. |
| Incorporation Efficiency | Generally lower than natural proline and can be cell-type dependent. | Efficiently incorporated by methionyl-tRNA synthetase in place of methionine.[1] |
| Specificity | High for proline positions. Potential for off-target incorporation needs careful validation. | High for methionine positions.[1] |
| Potential for Perturbation | May alter the structure and stability of proline-rich domains if incorporated at high levels. | Generally well-tolerated with minimal perturbation to protein synthesis and function at optimal concentrations.[1] |
| Reported Off-Target Effects | Non-specific binding of some fluorescent probes used in subsequent detection steps has been reported.[2] | Can be cytotoxic at high concentrations and may be influenced by the methionine content of the culture medium. |
Experimental Validation of Labeling Specificity
Rigorous experimental validation is essential to confirm the specific incorporation of (2S,4S)-4-Azidoproline. The following protocols outline key experiments for this purpose.
Experimental Workflow for Validation
Metabolic Labeling and Control Experiments
Objective: To incorporate (2S,4S)-4-Azidoproline into cellular proteins and include appropriate controls to assess specificity.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., fibroblasts for collagen labeling) in their standard growth medium.
-
Labeling: Supplement the culture medium with an optimized concentration of (2S,4S)-4-Azidoproline. The optimal concentration and labeling time should be determined empirically to maximize incorporation while minimizing cytotoxicity.
-
Negative Control: Culture a parallel set of cells in a medium lacking (2S,4S)-4-Azidoproline. This control is crucial for identifying non-specific binding of the detection reagents.
-
Positive Control: (Optional but recommended) Culture a parallel set of cells with a well-characterized non-canonical amino acid like AHA to benchmark the labeling and detection efficiency.
-
Cell Harvest: After the labeling period, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unincorporated amino acids and harvest the cells.
Click Chemistry Reaction
Objective: To attach a reporter molecule (e.g., biotin for enrichment and detection) to the incorporated azide groups.
Protocol:
-
Cell Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Click Reaction Cocktail: Prepare a click chemistry reaction cocktail containing an alkyne-functionalized reporter molecule (e.g., alkyne-biotin), a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Reaction: Add the click reaction cocktail to the protein lysates and incubate at room temperature, protected from light.
-
Protein Precipitation: Precipitate the proteins to remove excess reaction reagents. A common method is methanol/chloroform precipitation.
Validation by In-Gel Fluorescence and Western Blot
Objective: To visualize the labeled proteins and confirm the specificity of the labeling.
Protocol:
-
SDS-PAGE: Resuspend the protein pellets in SDS-PAGE sample buffer, resolve the proteins on a polyacrylamide gel.
-
In-Gel Fluorescence (if using a fluorescent alkyne): If a fluorescent alkyne reporter was used, visualize the labeled proteins directly in the gel using an appropriate fluorescence scanner. The negative control lane should show minimal to no fluorescence.
-
Western Blot: Transfer the proteins to a nitrocellulose or PVDF membrane. Block the membrane and probe with streptavidin conjugated to an enzyme (e.g., HRP) for chemiluminescent detection or a fluorophore for fluorescent detection. The signal should be present in the azidoproline-labeled sample and absent in the negative control.
Validation by Mass Spectrometry
Objective: To definitively identify the labeled proteins and the precise sites of (2S,4S)-4-Azidoproline incorporation.
Protocol:
-
Protein Digestion: For in-depth analysis, the protein sample (either from the whole lysate or after enrichment of biotinylated proteins) is digested into peptides, typically using trypsin. For collagen analysis, a combination of proteases, including collagenase, may be necessary for optimal sequence coverage.[3]
-
Enrichment of Labeled Peptides (Optional): If biotin was used as the reporter, the biotinylated peptides can be enriched using streptavidin-coated beads. This step significantly reduces sample complexity and increases the chances of identifying labeled peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). High-resolution mass spectrometers are recommended for accurate mass measurements.[2]
-
Data Analysis:
-
Database Search: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or MaxQuant.
-
Variable Modification: The search parameters must be configured to include the mass shift corresponding to the azidoproline residue (and the clicked reporter if not enriched).
-
Specificity Confirmation: The identification of peptides containing azidoproline at proline positions confirms specific incorporation. The MS/MS spectra should show fragment ions that pinpoint the modification to the proline residue.
-
Off-Target Analysis: The data should also be scrutinized for the presence of azidoproline at non-proline positions, which would indicate off-target incorporation.
-
Quantitative Analysis: For a more advanced analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with azidoproline labeling to quantify the efficiency of incorporation and compare it with other non-canonical amino acids.[4]
-
Conclusion
The validation of protein labeling specificity is a critical step in ensuring the reliability of experimental results. While (2S,4S)-4-Azidoproline offers a valuable tool for labeling proline-rich proteins like collagen, its use requires careful validation to rule out potential off-target effects. By employing a combination of control experiments, biochemical assays, and in-depth mass spectrometry analysis, researchers can confidently assess the specificity of their labeling and generate high-quality, reproducible data. The comparison with established methods like AHA labeling provides a benchmark for evaluating the performance of newer reagents and helps in selecting the most appropriate tool for a given biological question.
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Collagenase Proteomics for Improved Mass Spectrometry Imaging Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analysis and comparison of two bone marrow stromal cell lines using the SILAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CuAAC and SPAAC for the Bioconjugation of (2S,4S)-4-Azidoproline
This guide provides a detailed comparative analysis of two prominent click chemistry reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the modification of (2S,4S)-H-L-Pro(4-N3)-OH. This azidoproline analogue is a valuable building block for introducing conformational constraints and functional handles into peptides and other biomolecules. The choice between CuAAC and SPAAC is critical and depends on the specific application, particularly concerning biocompatibility and reaction kinetics.
Core Principles and Mechanistic Differences
Both CuAAC and SPAAC are variants of the Huisgen 1,3-dipolar cycloaddition, forming a stable triazole ring from an azide (B81097) and an alkyne.[1] However, they employ fundamentally different strategies to achieve the activation energy required for the reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction relies on a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, a process that is otherwise very slow and requires high temperatures.[1][2] The copper catalyst coordinates to the alkyne, lowering the activation barrier and ensuring the specific formation of the 1,4-disubstituted triazole regioisomer.[1][2][3] The active Cu(I) species is typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent such as sodium ascorbate.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC, also known as copper-free click chemistry, eliminates the need for a metal catalyst.[4][] The reaction's driving force comes from the high ring strain of a cyclooctyne (B158145) reagent (e.g., dibenzocyclooctyne, DBCO).[][6] This intrinsic strain is released upon cycloaddition with an azide, significantly lowering the activation energy and allowing the reaction to proceed efficiently under physiological conditions.[3][] This makes SPAAC highly suitable for applications in living systems where copper toxicity is a concern.[4][7]
Comparative Analysis of Reaction Parameters
The selection of either CuAAC or SPAAC for modifying this compound involves trade-offs in reaction speed, biocompatibility, and reagent accessibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Required: Copper(I) source (e.g., CuSO₄ + Sodium Ascorbate).[1][] | None: Reaction is driven by ring strain.[4][] |
| Alkyne Reagent | Terminal Alkyne (e.g., Propargylglycine) | Strained Cyclooctyne (e.g., DBCO, BCN).[4] |
| Biocompatibility | Limited due to the cytotoxicity of free copper ions.[7][9] | Excellent; widely used for live-cell imaging and in vivo applications.[4][7] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹. | Fast, but generally slower than CuAAC. Second-order rate constants vary with the cyclooctyne, e.g., ~0.34 M⁻¹s⁻¹ for DBCO.[10] |
| Reaction Conditions | Broad tolerance for pH (4-12) and aqueous/organic solvents.[1] | Operates under mild, physiological temperature and pH.[4] |
| Side Reactions | Potential for oxidative homocoupling of alkynes, which can be mitigated by sodium ascorbate.[2] Protein degradation can occur due to reactive oxygen species generated by the copper catalyst.[11] | Some strained alkynes can react non-specifically with thiols (e.g., cysteine residues).[12] |
| Reagent Cost | Terminal alkynes are generally inexpensive and widely available. | Strained cyclooctynes are more complex to synthesize and significantly more expensive.[13] |
| Regioselectivity | Highly specific, yielding only the 1,4-disubstituted triazole.[1][3] | Yields a mixture of regioisomers, which are structurally equivalent for symmetric cyclooctynes. |
Visualization of Reaction Comparison
The following diagram illustrates the key distinctions between the CuAAC and SPAAC pathways for modifying this compound.
Caption: A logical comparison of CuAAC and SPAAC pathways.
Experimental Protocols
The following are generalized protocols for the modification of this compound. Researchers should optimize concentrations, reaction times, and purification methods for their specific substrate and application.
Protocol 1: CuAAC Modification
This protocol describes a typical procedure for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a fluorescent dye alkyne)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended to protect biomolecules)
-
Solvent: Phosphate-buffered saline (PBS) pH 7.4 / DMSO co-solvent system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in PBS.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water (must be made fresh).
-
If using, prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the this compound solution to a final concentration of 1 mM.
-
Add the alkyne-functionalized molecule to a final concentration of 1.2 mM (1.2 equivalents).
-
If using TBTA, add it to the mixture to a final concentration that is 4-5 times the copper concentration.
-
Initiate the reaction by adding the reagents in the following order: CuSO₄ solution (to a final concentration of 0.1-1 mM) and finally the fresh Sodium Ascorbate solution (to a final concentration of 1-5 mM).
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
The desired product can be purified from the reaction mixture using reverse-phase HPLC.
-
Protocol 2: SPAAC Modification
This protocol outlines the conjugation of a DBCO-functionalized molecule to this compound.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Solvent: Phosphate-buffered saline (PBS) pH 7.4 or other appropriate aqueous buffer
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in PBS to a final concentration of 1-10 mM.[7]
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the solution of this compound with the DBCO-reagent. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[7]
-
-
Incubation:
-
Purification:
-
The product can typically be purified using reverse-phase HPLC.
-
Experimental Workflow Visualization
The diagram below outlines the generalized workflow for both bioconjugation methods.
Caption: A generalized experimental workflow for bioconjugation.
Conclusion
Both CuAAC and SPAAC are powerful and highly efficient methods for the chemical modification of this compound.
-
CuAAC is the method of choice for applications where reaction speed and cost are paramount and the presence of a copper catalyst is tolerable, such as in materials science or in vitro biochemical assays.[14] Its high yields and the low cost of terminal alkynes make it a robust tool for routine conjugation.
-
SPAAC is the superior option for applications requiring high biocompatibility.[4][] The absence of a toxic metal catalyst makes it the gold standard for modifying biomolecules in live cells, tissues, or whole organisms. While the reagents are more expensive, the mild conditions and bioorthogonal nature of SPAAC are indispensable for advanced chemical biology and drug development studies.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. benchchem.com [benchchem.com]
- 9. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Assessing the Structural Impact of (2S,4S)-4-Azidoproline on Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into proteins is a powerful tool for probing and engineering protein structure, stability, and function. Among these, proline analogs are of particular interest due to the unique conformational constraints imposed by the proline ring. This guide provides a comparative analysis of the structural impact of (2S,4S)-4-Azidoproline on proteins, with a focus on its effects on protein stability and conformation, benchmarked against other proline analogs.
Introduction to (2S,4S)-4-Azidoproline
(2S,4S)-4-Azidoproline is a synthetic analog of proline where an azide (B81097) group (-N3) is introduced at the 4-position of the pyrrolidine (B122466) ring with S stereochemistry. This modification introduces both steric bulk and a unique chemical handle for subsequent bioorthogonal reactions, such as "click chemistry". The stereochemistry of the substituent at the C4 position of the proline ring is known to significantly influence the ring's pucker and the cis/trans isomerization of the preceding peptide bond, thereby impacting the local and global conformation of the protein.
An "azido gauche effect" has been described that influences the conformation of azidoproline derivatives. This effect, along with steric and electronic factors, determines the preference for either a Cγ-endo or Cγ-exo ring pucker. Specifically, (4S)-azidoproline has been shown to destabilize the polyproline II (PPII) helical conformation, a key structural motif in many proteins, including collagen.[1]
Comparative Analysis of Proline Analogs
The stability of a protein is a critical determinant of its function and therapeutic potential. The incorporation of proline analogs can either stabilize or destabilize a protein's structure. This is often quantified by measuring the change in the melting temperature (Tm) or the Gibbs free energy of unfolding (ΔΔG).
While direct comparative studies quantifying the stability effects of (2S,4S)-4-Azidoproline against other analogs in the same protein are limited, we can infer its likely impact based on studies of related compounds and theoretical principles. For instance, the incorporation of (2S,4R)-4-fluoroproline into ubiquitin, a protein where the native prolines adopt a Cγ-exo pucker, resulted in a significant stabilization of the protein, with a ΔΔG of -4.71 kJ·mol-1.[2] Conversely, attempts to incorporate (2S,4S)-4-fluoroproline, which favors the Cγ-endo pucker, were unsuccessful, suggesting it would have been destabilizing.[2] Given that (4S)-azidoproline also influences ring pucker, it is expected to have a context-dependent effect on protein stability.
Table 1: Comparative Impact of Proline Analogs on Protein Stability
| Proline Analog | Model Protein/Peptide | Observed Effect | Quantitative Data (Tm or ΔΔG) | Reference |
| (2S,4S)-4-Azidoproline | Oligoprolines | Destabilizes Polyproline II (PPII) helix | s-cis:s-trans ratio of 1:2.6 in D2O for Ac-(4S)Azp-OCH3 | [1] |
| (2S,4R)-4-Azidoproline | Oligoprolines | Stabilizes Polyproline II (PPII) helix | s-cis:s-trans ratio of 1:6.1 in D2O for Ac-(4R)Azp-OCH3 | [1] |
| (2S,4R)-4-Fluoroproline | Human Ubiquitin | Stabilizing | ΔΔG = -4.71 kJ·mol-1 | [2] |
| (2S,4S)-4-Fluoroproline | Human Ubiquitin | Predicted to be destabilizing | Unsuccessful incorporation | [2] |
| (2S,4R)-4-Hydroxyproline | Elastin model peptides | Alters self-assembly | Not specified | [3] |
| 4R/S-Aminoproline | Collagen peptide | pH- and stereochemistry-dependent effects on triplex stability | Not specified | [4] |
Experimental Protocols
Accurate assessment of the structural and stability effects of (2S,4S)-4-Azidoproline incorporation requires robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Protein Expression and Purification with (2S,4S)-4-Azidoproline
This protocol is adapted for the expression of recombinant proteins in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
(2S,4S)-4-Azidoproline
-
Buffers for cell lysis and protein purification (e.g., Ni-NTA chromatography for His-tagged proteins)
Procedure:
-
Transform the expression plasmid into the E. coli expression strain. Plate on selective LB agar plates and incubate overnight at 37°C.[5][6]
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[5][6]
-
Inoculate a larger volume of expression medium with the starter culture (typically a 1:100 dilution).[5]
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4–0.8.[5][6]
-
Induce protein expression by adding IPTG to a final concentration of 40-400 µM. At the same time, add (2S,4S)-4-Azidoproline to the culture medium. The optimal concentration of the analog should be determined empirically.
-
Continue to incubate the culture for a specified time and temperature (e.g., 3 hours at 37°C, 5 hours at 30°C, or overnight at 16°C).[5]
-
Harvest the cells by centrifugation.
-
Lyse the cells using appropriate methods (e.g., sonication, French press) in a suitable lysis buffer.
-
Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Protocol 2: Thermal Denaturation using Circular Dichroism (CD) Spectroscopy
This protocol outlines the determination of a protein's melting temperature (Tm).
Materials:
-
Purified protein sample (concentration 2-50 µM)
-
Appropriate buffer (e.g., phosphate (B84403) buffer; Tris is not recommended for thermal melts)[7]
-
CD spectropolarimeter with a Peltier temperature controller
-
1 mm pathlength quartz cuvette
Procedure:
-
Prepare the protein sample in the desired buffer. Ensure the sample is free of aggregates. A final volume of at least 250 µL is needed for a 1 mm cuvette.[7]
-
Set the CD spectropolarimeter parameters:
-
Wavelength: Monitor the ellipticity at a single wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[8]
-
Temperature range: e.g., 10-80°C.[9]
-
Temperature step: 1°C.[7]
-
Equilibration time at each temperature: 30 seconds.[7]
-
Heating rate: 2°C/min.[7]
-
Signal averaging time: 30 seconds.[7]
-
Bandwidth: 1 nm.[7]
-
-
Place the cuvette with the protein sample in the spectropolarimeter and start the temperature ramp.
-
Record the ellipticity at each temperature point.
-
Data Analysis: Plot the measured ellipticity as a function of temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the Tm, which is the temperature at the midpoint of the transition.[7][8]
Protocol 3: Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a sample as a function of temperature, providing thermodynamic parameters of unfolding.
Materials:
-
Purified protein sample (0.1-2 mg/mL)
-
Matched dialysis buffer for the reference cell
-
Differential Scanning Calorimeter
Procedure:
-
Prepare the protein sample and the matched buffer. It is crucial that the buffer in the sample and reference cells are identical. This is typically achieved by dialyzing the protein against the final buffer and using the dialysate as the reference.[10]
-
Degas both the protein sample and the reference buffer to prevent bubble formation at high temperatures.[11]
-
Set the DSC experimental parameters:
-
Load the reference buffer into the reference cell and the protein sample into the sample cell.
-
Perform a buffer-buffer baseline scan first under the same experimental conditions.
-
Run the protein sample scan.
-
Data Analysis: Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity as a function of temperature. The peak of the resulting thermogram corresponds to the Tm. The area under the peak is the calorimetric enthalpy of unfolding (ΔH).[12]
Protocol 4: Chemical Denaturation and ΔΔG Calculation
This protocol describes how to determine the change in Gibbs free energy of unfolding upon amino acid substitution.
Materials:
-
Purified wild-type and mutant protein samples
-
Stock solution of a chemical denaturant (e.g., 8 M Guanidinium (B1211019) Hydrochloride (GdnHCl) or Urea)
-
Spectrofluorometer or CD spectropolarimeter
Procedure:
-
Prepare a series of solutions with varying concentrations of the denaturant, keeping the protein concentration constant.
-
Allow the samples to equilibrate (this can take several hours).
-
Measure a spectroscopic signal that changes upon unfolding (e.g., tryptophan fluorescence emission or CD signal at a specific wavelength) for each denaturant concentration.
-
Plot the spectroscopic signal versus the denaturant concentration. This will generate a sigmoidal denaturation curve.
-
Data Analysis:
-
Fit the denaturation curve to a two-state model to determine the fraction of unfolded protein at each denaturant concentration.
-
Calculate the equilibrium constant for unfolding (Ku) at each denaturant concentration.
-
Calculate the Gibbs free energy of unfolding (ΔGu) at each denaturant concentration using the equation: ΔGu = -RTln(Ku).
-
Plot ΔGu versus denaturant concentration. This plot is typically linear in the transition region.
-
Extrapolate the linear region to zero denaturant concentration to obtain the Gibbs free energy of unfolding in the absence of denaturant (ΔGuH2O).
-
The change in Gibbs free energy of unfolding (ΔΔG) is the difference between the ΔGuH2O of the mutant and the wild-type protein (ΔΔG = ΔGuH2O(mutant) - ΔGuH2O(wild-type)).
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The incorporation of (2S,4S)-4-Azidoproline provides a versatile tool for chemical biologists and protein engineers. Its impact on protein structure is primarily dictated by its influence on the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond. While it has been shown to destabilize the polyproline II helix, its effect on globular proteins will be highly context-dependent, making experimental validation crucial. The provided protocols offer a roadmap for researchers to quantitatively assess the structural and stability consequences of incorporating this and other proline analogs, thereby enabling the rational design of proteins with novel properties and functions.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 7. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determining stability of proteins from guanidinium chloride transition curves - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Click Chemistry Probes: A Comparative Analysis of Labeling Efficiency
For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of bioconjugation, the selection of an appropriate click chemistry probe is a critical determinant of experimental success. This guide provides an objective comparison of the labeling efficiency of prominent click chemistry reactions, supported by experimental data, to empower informed decisions in your research.
Click chemistry has revolutionized the way biomolecules are labeled and detected due to its high efficiency, selectivity, and biocompatibility.[1][2] The two major branches of this chemical ligation strategy are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] A third, exceptionally rapid method, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO), has also gained significant traction.[5][6] This guide will delve into a comparative analysis of these methods, focusing on their labeling efficiency and key performance metrics.
Comparative Performance of Click Chemistry Probes
The choice of a click chemistry probe is often a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the experimental system. The following table summarizes key quantitative data for the most common click chemistry reactions to facilitate a direct comparison.
| Reaction Type | Probe 1 | Probe 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne | Azide (B81097) | 10 - 100[7] | High efficiency, requires copper catalyst which can be cytotoxic.[8][9] Best suited for in vitro applications or fixed cells.[8] |
| SPAAC | DBCO | Azide | ~1[7][9][10] | Copper-free, excellent for live-cell imaging.[11][12][13] DBCO offers rapid kinetics.[10][14] |
| SPAAC | BCN | Azide | 0.1 - 0.5[7][9] | Copper-free, BCN is smaller and less hydrophobic than DBCO, which can be advantageous in certain applications.[9][10] |
| IEDDA | Tetrazine (Tz) | TCO | >800 (up to 10⁶)[6][15][16][17] | The fastest known bioorthogonal reaction, ideal for in vivo studies and applications with low reactant concentrations.[5][6] |
Experimental Workflow: A Generalized Approach
The successful application of click chemistry for biomolecule labeling typically follows a two-step process. First, a bioorthogonal functional group (e.g., an azide or a strained alkyne/alkene) is incorporated into the target biomolecule. This is often achieved through metabolic labeling, where cells are incubated with a modified precursor that is integrated into newly synthesized proteins, glycans, or DNA.[1][18] The second step involves the "click" reaction, where a probe carrying the complementary functional group and a reporter molecule (e.g., a fluorophore or biotin) is introduced.[18]
Signaling Pathways and Reaction Mechanisms
The underlying chemical transformations in click chemistry are highly specific and efficient. The following diagrams illustrate the core mechanisms of CuAAC, SPAAC, and IEDDA reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, a copper(I) catalyst activates a terminal alkyne, facilitating a [3+2] cycloaddition with an azide to form a stable triazole linkage.[7][9] While highly efficient, the requirement for a copper catalyst can be a limitation for live-cell imaging due to cytotoxicity.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC reactions circumvent the need for a toxic copper catalyst by utilizing a strained cyclooctyne (B158145), such as DBCO or BCN.[7][12] The ring strain of the cyclooctyne is released upon reaction with an azide, driving the formation of the triazole product.[7] This makes SPAAC an ideal choice for live-cell and in vivo labeling.[11][12]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO), is the fastest bioorthogonal reaction currently available.[5][16] This exceptional reaction rate allows for efficient labeling at very low concentrations, making it highly suitable for demanding in vivo applications.[5][6]
Detailed Experimental Protocols
To ensure reproducibility and successful implementation of these techniques, detailed experimental protocols are essential. The following provides a generalized protocol for cell labeling that can be adapted for specific applications.
General Protocol for Live-Cell Labeling using SPAAC
This protocol is a starting point and should be optimized for your specific cell type and experimental goals.
Materials:
-
Cells of interest cultured in appropriate medium.
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz for glycan labeling).
-
Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-Fluorophore).
-
Phosphate-buffered saline (PBS).
-
Imaging medium (e.g., phenol (B47542) red-free medium).
Procedure:
-
Metabolic Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the desired concentration of the azide-modified metabolic precursor.
-
Incubate the cells for 24-48 hours to allow for incorporation of the azide handle.
-
-
Click Reaction:
-
Wash the cells twice with PBS to remove any unincorporated precursor.
-
Prepare a solution of the cyclooctyne-functionalized fluorescent probe in imaging medium at the desired concentration (typically 1-10 µM).
-
Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove any unreacted probe.
-
Replace the PBS with fresh imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol for In Vitro Protein Labeling using CuAAC
This protocol is suitable for labeling purified proteins or proteins in cell lysates.
Materials:
-
Azide- or alkyne-modified protein sample.
-
Complementary alkyne- or azide-functionalized probe (e.g., biotin-alkyne).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper(I)-stabilizing ligand stock solution (e.g., 50 mM THPTA in water).
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).
-
Reaction buffer (e.g., PBS).
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the protein sample with the reaction buffer.
-
Add the complementary probe to the desired final concentration.
-
-
Initiate the Click Reaction:
-
Add the copper(II) sulfate and the stabilizing ligand to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations typically range from 50-250 µM for copper, with a 5-fold excess of the ligand, and 2.5-5 mM for sodium ascorbate.[19]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour.
-
-
Purification:
-
Remove excess reagents by methods such as dialysis, size-exclusion chromatography, or precipitation.
-
-
Analysis:
-
The labeled protein can now be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Conclusion
The choice between CuAAC, SPAAC, and IEDDA click chemistry probes depends heavily on the specific experimental context. For in vitro applications where speed and efficiency are paramount and cell viability is not a concern, CuAAC remains a powerful tool.[3][4] For live-cell imaging and in vivo studies, the biocompatibility of SPAAC and the unparalleled speed of the IEDDA reaction offer significant advantages.[5][12] By understanding the quantitative differences in their performance and following optimized experimental protocols, researchers can effectively harness the power of click chemistry to advance their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. precisepeg.com [precisepeg.com]
- 18. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
A Comparative Guide to the In Vivo Validation of (2S,4S)-H-L-Pro(4-N3)-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the validation of in vivo incorporation of the non-canonical amino acid (2S,4S)-H-L-Pro(4-N3)-OH (a 4-azido-L-proline analog). The successful and specific incorporation of this proline surrogate into newly synthesized proteins, particularly collagen, opens avenues for studying protein dynamics, cellular processes, and for the development of targeted therapeutics. This document outlines the experimental validation of its incorporation and compares it with alternative in vivo labeling strategies, supported by experimental data and detailed protocols.
Introduction to this compound In Vivo Incorporation
The use of non-canonical amino acids (ncAAs) with bioorthogonal reactive groups has revolutionized the study of proteins in their native environments. This compound, an analog of L-proline, can be metabolically incorporated into newly synthesized proteins. The azide (B81097) group serves as a chemical handle for subsequent bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of reporter tags like fluorophores or biotin. This enables the detection, visualization, and enrichment of newly synthesized proteins in vivo.
Given that proline is a major constituent of collagen, this compound is a particularly valuable tool for studying collagen biosynthesis and remodeling in various physiological and pathological states.[1]
Validation of In Vivo Incorporation: A Multi-faceted Approach
Validation of the successful and specific incorporation of this compound in vivo requires a combination of analytical techniques. The following sections detail the key experimental methodologies.
Experimental Workflow for In Vivo Labeling and Detection
The general workflow for in vivo incorporation and subsequent detection of this compound is a multi-step process.
Comparison of In Vivo Protein Labeling Methodologies
Several methods exist for the in vivo labeling of proteins. The choice of method depends on the specific research question, the target protein, and the experimental model. Below is a comparison of this compound with other commonly used techniques.
| Method | Principle | Advantages | Limitations | Typical Applications |
| This compound | Metabolic incorporation of an azido-proline analog into newly synthesized proteins, followed by bioorthogonal ligation.[1] | Specific targeting of proline-rich proteins like collagen; enables temporal control of labeling; bioorthogonal detection is highly specific.[1] | Potential for off-target effects of the alkyne probe; in vivo toxicity and metabolic stability need careful evaluation.[1] | Studying collagen biosynthesis and remodeling, tracking protein turnover.[1] |
| Azidohomoalanine (AHA) | Metabolic incorporation of a methionine analog with an azide group.[2] | General labeling of newly synthesized proteins; well-established protocols and validation.[2][3] | Competition with endogenous methionine can affect incorporation efficiency; requires methionine-depleted diet in some cases.[2] | Global analysis of protein synthesis, pulse-chase experiments.[2][3] |
| O-propargyl-puromycin (OPP) | Incorporation of a puromycin (B1679871) analog with an alkyne group into the C-terminus of nascent polypeptide chains, causing chain termination.[4] | Rapid labeling of newly synthesized proteins; does not require amino acid-free media; suitable for in vivo quantification of protein synthesis.[4] | Causes chain termination, so labeled proteins are truncated and non-functional; potential for cellular toxicity. | Measuring global protein synthesis rates, cell-type-specific protein synthesis analysis.[5][6] |
| Stable Isotope Labeling (e.g., with 15N-Proline) | Metabolic incorporation of a stable isotope-labeled amino acid. Detection and quantification are performed by mass spectrometry.[7] | Quantitative and highly accurate for measuring protein turnover; less invasive as it uses stable isotopes.[7] | Does not allow for affinity purification of labeled proteins; requires sophisticated mass spectrometry for analysis.[7] | Quantifying collagen turnover, pharmacokinetic studies of collagen hydrolysates.[8] |
| Fluorescent Probes (e.g., CNA35) | Use of fluorescently labeled proteins or peptides that specifically bind to target proteins like collagen.[1][9] | Allows for direct visualization of existing protein structures in real-time; genetically encodable versions are available.[9][10] | Does not label newly synthesized proteins; probe size may affect tissue penetration and access to binding sites.[11] | Imaging collagen architecture in tissues, studying extracellular matrix dynamics.[1][11] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Murine Model
This protocol is a general guideline and should be optimized for the specific animal model and research question.
-
Preparation of this compound Solution: Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration. The final solution should be sterile-filtered.
-
Animal Administration: Administer the solution to mice via intraperitoneal (IP) injection. Dosing and frequency will depend on the experimental design and should be determined in pilot studies.
-
Incubation Period: Allow for metabolic incorporation over a defined period (e.g., 24 hours to several days).
-
Tissue Harvest: Euthanize the animals according to approved ethical protocols and harvest tissues of interest. Snap-freeze tissues in liquid nitrogen and store at -80°C until further processing.
Protocol 2: Western Blot Validation of this compound Incorporation
-
Protein Extraction: Homogenize harvested tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Click Chemistry: To 100 µg of protein lysate, add an alkyne-biotin probe. Perform the CuAAC reaction using a commercially available kit or prepare the catalyst solution (CuSO₄, TBTA, and a reducing agent like sodium ascorbate). Incubate at room temperature for 1 hour.
-
SDS-PAGE and Western Blotting: Separate the biotinylated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Block the membrane and then probe with a streptavidin-HRP conjugate. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in signal in the treated animals compared to controls indicates successful incorporation.
Protocol 3: Mass Spectrometry Validation of this compound Incorporation
-
Protein Extraction and Click Chemistry: Follow steps 1-3 from Protocol 2, using an alkyne-biotin probe.
-
Enrichment of Labeled Proteins: Use streptavidin-coated magnetic beads to enrich the biotinylated proteins from the lysate.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a protein database to identify the peptides and proteins that incorporated this compound. The identification of peptides containing the modified proline confirms its incorporation.
Signaling Pathways and Logical Relationships
The incorporation of this compound is intrinsically linked to the protein synthesis machinery of the cell. The following diagram illustrates the logical flow from administration to its incorporation into proteins via the aminoacyl-tRNA synthetase pathway.
Conclusion
The in vivo incorporation of this compound provides a powerful tool for studying protein synthesis, particularly of proline-rich proteins like collagen. This guide has outlined the necessary validation steps and provided a comparative overview of alternative labeling strategies. Successful application of this technique relies on careful experimental design, including optimization of administration routes and validation of incorporation using multiple analytical methods. The detailed protocols and diagrams herein serve as a valuable resource for researchers embarking on in vivo studies using this promising non-canonical amino acid.
References
- 1. Colorful Protein-Based Fluorescent Probes for Collagen Imaging | PLOS One [journals.plos.org]
- 2. Item - Probing protein dynamics in vivo using non-canonical amino acid labeling - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
- 5. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved in Vivo Tracking of Orally Administered Collagen Hydrolysate Using Stable Isotope Labeling and LC-MS Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colorful protein-based fluorescent probes for collagen imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colorful Protein-Based Fluorescent Probes for Collagen Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (2S,4S)-4-Azidoproline: A Guide for Laboratory Professionals
The proper disposal of (2S,4S)-H-L-Pro(4-N3)-OH, also known as (2S,4S)-4-azidoproline, is critical for ensuring laboratory safety. As an organic azide (B81097), this compound is potentially explosive and toxic. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Assessment
Organic azides are energetic materials that can decompose violently under certain conditions. The primary hazards associated with (2S,4S)-4-azidoproline stem from its azide functional group.
Key Hazards:
-
Explosive Potential: Organic azides can be sensitive to shock, friction, heat, and light, leading to explosive decomposition. The risk is higher in compounds with a high nitrogen-to-carbon ratio.[1][2]
-
Formation of Highly Explosive Metal Azides: Contact with heavy metals, such as lead, copper, brass, or zinc (often found in plumbing), can form extremely shock-sensitive and explosive metal azides.[2][3][4]
-
Toxicity: Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin. The toxicity of the azide ion is comparable to that of cyanide.[1]
-
Formation of Hydrazoic Acid: Contact with acids can produce hydrazoic acid, which is a highly toxic, volatile, and explosive compound.[3][5]
| Hazard Type | Description | Mitigation Measures |
| Explosive Hazard | Can decompose violently upon initiation by shock, friction, or heat.[1] | Handle with non-metal (e.g., plastic or ceramic) spatulas.[1][6] Avoid using glassware with ground glass joints, which can create friction.[7] Store away from heat, light, and sources of shock.[7] |
| Chemical Reactivity | Reacts with heavy metals to form highly explosive salts.[3][4] Reacts with acids to form toxic and explosive hydrazoic acid.[5] Incompatible with halogenated solvents.[1][5] | NEVER dispose of azide waste down the drain.[3] Use dedicated, clearly labeled waste containers.[1][6] Segregate azide waste from acidic waste.[1][5] Do not use chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) in reactions or for cleaning.[1][5] |
| Toxicity | Acutely toxic if inhaled, ingested, or absorbed through the skin.[1] | Always handle in a well-ventilated fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[3][6] |
II. Experimental Protocol: Disposal of (2S,4S)-4-Azidoproline Waste
This protocol outlines the step-by-step procedure for the safe disposal of waste containing (2S,4S)-4-azidoproline.
Materials:
-
Dedicated and clearly labeled hazardous waste container (e.g., a plastic bottle, not metal)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
-
Plastic or ceramic spatula
-
Fume hood
Procedure:
-
Waste Segregation:
-
All waste materials contaminated with (2S,4S)-4-azidoproline, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, weighing paper), must be collected separately.[5][6]
-
Designate a specific, clearly labeled waste container for "Azide Waste."[1][6] This container should be made of a material that is not a heavy metal, such as plastic.
-
-
Collection of Solid Waste:
-
Collection of Liquid Waste:
-
Carefully pour or pipette liquid waste containing (2S,4S)-4-azidoproline into the designated azide waste container.
-
Ensure that the waste container is not filled to more than 80% of its capacity to allow for vapor expansion.
-
-
Decontamination of Glassware:
-
Rinse any glassware that has come into contact with (2S,4S)-4-azidoproline with a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a fume hood.
-
Collect the initial rinsate as azide waste.
-
Subsequent rinses with water can be performed, but the initial rinse should not be aqueous to avoid the potential for azide accumulation in plumbing if accidentally disposed of down the drain.
-
-
Storage of Waste:
-
Final Disposal:
III. Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of (2S,4S)-4-azidoproline.
Caption: Workflow for the safe disposal of (2S,4S)-4-azidoproline waste.
References
- 1. ucd.ie [ucd.ie]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Personal protective equipment for handling (2S,4S)-H-L-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of (2S,4S)-H-L-Pro(4-N3)-OH.
This guide provides critical safety and logistical information for handling this compound, an organic azido (B1232118) compound. Given the potential hazards associated with this class of compounds, including explosive instability and toxicity, strict adherence to the following protocols is mandatory to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against the hazards of azido compounds. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Hand Protection | Chemical-resistant nitrile or chloroprene (B89495) gloves.[1] | Double-gloving, with a pair of nitrile gloves as the inner layer and heavy-duty, chemical-resistant gloves (e.g., SilverShield®) as the outer layer.[2] |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles are required at all times.[1] | A face shield worn in addition to chemical splash goggles, especially when there is a significant risk of splashing.[2][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[1][2] | A chemical-resistant apron or a full-body suit for procedures with a higher risk of splashing or exposure.[2] |
| Footwear | Fully enclosed, chemical-resistant shoes.[2] | Steel-toed boots for enhanced protection.[2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1][3][4][5] | A NIOSH-approved respirator if there is a potential for aerosol generation outside of a fume hood.[2] |
II. Operational Plan: A Step-by-Step Handling Protocol
Safe handling of this compound requires meticulous planning and execution. The following experimental workflow outlines the critical steps to be followed.
Experimental Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs) for azido compounds.[6]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within a certified chemical fume hood.[1][3][4][5] A blast shield is recommended, especially for reactions at scale or with unknown stability.[4][5][7]
-
Use only plastic, glass, or ceramic spatulas and utensils for handling the compound to avoid the formation of shock-sensitive metal azides.[5][6]
-
Set up a designated and clearly labeled hazardous waste container for all azide-containing materials.[5][6]
-
-
Handling and Reaction:
-
Work with the smallest possible quantities of the azido compound.[3]
-
Avoid grinding, scratching, or subjecting the compound to friction.[4] If using glassware with ground glass joints, ensure they are thoroughly rinsed before assembly.[4]
-
Avoid contact with heavy metals, strong acids, and halogenated solvents such as dichloromethane (B109758) and chloroform.[3][6][8] Contact with acids can generate highly toxic and explosive hydrazoic acid.[3][6]
-
Store the compound below room temperature and away from light, heat, and shock.[6][8]
-
-
Post-Reaction and Cleanup:
-
If feasible and safe, convert the organic azide to a more stable derivative, such as an amine, before disposal.[6]
-
Carefully clean all glassware and the work area.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent accidents and environmental contamination.
-
Waste Segregation: All azide-containing waste, including contaminated labware and PPE, must be collected in a designated, clearly labeled hazardous waste container.[3][6] This waste stream must be kept separate from other chemical waste, especially acidic waste.[6][8]
-
Prohibition of Drain Disposal: Under no circumstances should azide solutions be poured down the drain.[4] Reaction with lead or copper in plumbing can lead to the formation of highly explosive metal azides.[4]
-
University Chemical Waste Program: All azide-containing materials should be disposed of through the university's or institution's official chemical waste program.[6]
By adhering to these stringent safety protocols, researchers can safely utilize this compound in their work while minimizing risks to themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
